Magnesium aluminate
Description
Significance of Magnesium Aluminate in Advanced Materials Science
This compound spinel is a synthetic material prized for its cubic crystal structure which imparts isotropic properties, meaning its characteristics are uniform in all directions. nih.govamericanelements.com This, combined with a suite of other desirable attributes, underpins its significance in advanced materials science.
The material's high melting point of 2135°C, chemical inertness, and excellent mechanical strength at elevated temperatures make it a superior refractory material. researchgate.net It finds extensive use in the iron and steel, cement, and glass industries, particularly in applications like steel-teeming ladles and the checker work of glass tank furnaces. fishersci.caereztech.comfishersci.se
Furthermore, its exceptional optical properties, including transparency from the near-ultraviolet to the mid-infrared spectrum, coupled with high hardness and durability, make it a critical component for transparent armor, infrared domes, and high-performance windows for aerospace applications. americanelements.comfishersci.finih.gov The material's high resistance to chemical attack and thermal shock further broadens its applicability in aggressive environments. fishersci.fiatamanchemicals.com
Key Properties of this compound Spinel
| Property | Value |
|---|---|
| Crystal Structure | Cubic |
| Melting Point | 2130°C - 2135°C |
| Density | ~3.58 g/cm³ |
| Hardness (Knoop) | ~13.2 GPa |
| Thermal Expansion Coefficient | ~7.6 x 10⁻⁶ /K |
| Optical Transmission Range | Near-UV to Mid-IR |
Overview of Crystallographic and Defect Chemistry Research Paradigms
The spinel structure of this compound has a general formula of AB₂O₄, where the oxygen anions form a nearly perfect, close-packed cubic lattice. americanelements.com In an ideal normal spinel structure, Mg²⁺ cations occupy tetrahedral sites, and Al³⁺ cations occupy octahedral sites. minsocam.org However, the actual crystallographic arrangement is often more complex and is a central focus of research.
A key area of investigation is the phenomenon of cation disorder, quantified by the inversion parameter 'i'. This parameter describes the fraction of tetrahedral sites occupied by Al³⁺ ions. minsocam.org The formula for a partially inverse spinel is (Mg₁₋ᵢAlᵢ)[MgᵢAl₂₋ᵢ]O₄, where the parentheses denote tetrahedral sites and the square brackets denote octahedral sites. minsocam.org
The study of defect chemistry in this compound is another critical research paradigm. The primary intrinsic defects are anti-site defects, where Mg²⁺ and Al³⁺ ions exchange positions. minsocam.org Research also focuses on how the structure accommodates non-stoichiometry, or deviations from the ideal 1:1 molar ratio of MgO to Al₂O₃. In alumina-rich spinels, for instance, the excess positive charge from additional Al³⁺ ions is compensated by the formation of cation vacancies. wikipedia.orgatamanchemicals.comacs.org
Modern research paradigms employ a combination of experimental techniques and computational modeling to understand these phenomena. Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, are used to probe the local environment of the cations and characterize the defective structure. minsocam.org Concurrently, atomistic simulation techniques, including empirical and quantum mechanical (density functional theory) methods, are used to investigate defect structures and their formation energies. wikipedia.orgatamanchemicals.comcore.ac.uk These combined approaches provide a comprehensive understanding of the structure-property relationships in this compound.
Historical Context and Evolution of Synthesis Methodologies for this compound
The synthesis of this compound has evolved significantly over time, driven by the demand for higher purity, finer particle size, and better control over the final properties of the material.
Historically, the most common method for producing this compound was the solid-state reaction method. This conventional approach involves the high-temperature calcination of a mixture of magnesium oxide (MgO) and aluminum oxide (Al₂O₃) at temperatures often exceeding 1600°C. atamanchemicals.comlpnu.ua While straightforward and suitable for large-scale production, this method has notable drawbacks, including the high energy consumption, long reaction times, and difficulty in achieving fine, reactive powders with high purity. fishersci.caatamanchemicals.com
To overcome the limitations of the solid-state method, researchers have developed a variety of wet-chemical synthesis routes . These methods offer better control over stoichiometry, particle size, and homogeneity at lower processing temperatures. Some of the prominent wet-chemical methods include:
Co-precipitation: This widely used technique involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution of their salts, often using a precipitating agent like ammonium (B1175870) hydroxide (B78521) or urea (B33335). researchgate.netamericanelements.comwikipedia.orgmdpi.com The resulting precursor is then calcined at a lower temperature (typically around 800-1000°C) to form the spinel phase. americanelements.commdpi.com
Sol-gel method: This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network. The gel is subsequently dried and calcined to produce the final ceramic powder. researchgate.net The sol-gel route allows for excellent chemical homogeneity and the production of very fine, nanocrystalline powders. researchgate.netresearchgate.net
Hydrothermal synthesis: In this method, the synthesis is carried out in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. nih.govconicet.gov.ar This technique can produce highly crystalline powders with controlled morphology.
Combustion synthesis: Also known as self-propagating high-temperature synthesis (SHS), this method utilizes a highly exothermic reaction between precursors, such as metal nitrates and a fuel like urea, to produce the desired material. lpnu.uafishersci.ca This process is rapid, energy-efficient, and can yield fine, crystalline powders. fishersci.ca
The table below provides a comparative overview of some of these synthesis methods.
Comparison of this compound Synthesis Methods
| Method | Typical Precursors | Calcination Temperature (°C) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Solid-State Reaction | MgO, Al₂O₃ | >1600 | Simple, scalable | High energy, poor powder quality |
| Co-precipitation | Mg(NO₃)₂, Al(NO₃)₃, precipitant (e.g., NH₄OH, urea) | 800 - 1000 | Good homogeneity, fine particles | Multiple steps, potential for impurities |
| Sol-Gel | Metal alkoxides or nitrates, solvent | 800 - 1100 | High purity, nanocrystalline powders | Expensive precursors, long processing time |
The continuous evolution of these synthesis methodologies reflects the ongoing quest to tailor the properties of this compound for increasingly sophisticated and demanding applications in advanced materials science.
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;magnesium;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZXLIURMNTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-51-8, 11137-98-7 | |
| Record name | Aluminate (AlO21-), magnesium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNESIUM ALUMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAJ0L824IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies for Magnesium Aluminate Spinel
Solid-State Reaction Routes for Magnesium Aluminate Formation
The most common industrial method for producing this compound spinel is the solid-state reaction, which typically involves the high-temperature sintering of magnesium and aluminum-bearing precursors like oxides, carbonates, and hydroxides. ijset.inresearchgate.net This diffusion-controlled process involves the counter-diffusion of Mg²⁺ and Al³⁺ ions through a relatively static oxygen lattice to form the spinel structure. d-nb.infomcmaster.ca
Precursor Influence and Reaction Mechanisms
The choice of precursors significantly impacts the formation of this compound spinel. While oxides are common, the use of hydroxides or carbonates can also be effective. ijset.in For instance, this compound spinel powder can be produced by combining Mg(OH)₂ and alumina (B75360), followed by calcination. ijset.in The reactivity of the precursors is a critical factor; for example, γ-Al₂O₃, formed from the decomposition of AlOOH, demonstrates higher activity and promotes the solid-state reaction. scientific.netresearcher.life
The mechanism of spinel formation in solid-state reactions is primarily governed by the Wagner mechanism, which describes the counter-diffusion of cations through the newly formed product layer. ijset.inresearchgate.net For every three Mg²⁺ ions that diffuse toward the alumina side, two Al³⁺ ions diffuse toward the magnesia side to maintain charge neutrality. researchgate.net The homogeneity and particle size of the precursor mixture are crucial, as diffusion at the contact surface between MgO and Al₂O₃ particles is the rate-determining step. acs.org Methods like bead milling and electrostatic adsorption are employed to create intimate mixtures of the precursor powders, thereby accelerating the reaction. acs.org
Thermal Conditions and Reaction Kinetics
Thermal conditions play a pivotal role in the kinetics of spinel formation. The solid-state reaction is a thermally activated process, requiring sufficient energy to overcome the activation energy. mdpi.com Typically, temperatures above 1200°C are necessary for the bulk diffusion that drives the reaction. d-nb.info The formation of the spinel phase has been observed to start at temperatures as low as 900°C, with the reaction rate increasing with temperature. ijset.in
| Precursor Combination | Synthesis Method | Formation Temperature (°C) | Key Findings |
| MgO and Al₂O₃ | Solid-State Reaction | 1600 | Traditional method, often results in large particles. ijset.in |
| Mg(OH)₂ and Al₂O₃ | Solid-State Reaction | 800 | Lower formation temperature due to reactive precursor. ijset.in |
| AlOOH and MgO | Solid-State Reaction | 1200-1400 | γ-Al₂O₃ intermediate enhances reactivity. scientific.netresearcher.life |
| MgO and Al₂O₃ Nanoparticles | Electrostatic Adsorption | 1400 | Improved homogeneity leads to complete reaction at lower temperatures. acs.org |
Role of Sintering Aids and Fluxing Agents
To enhance the densification and lower the reaction temperature of this compound spinel, sintering aids and fluxing agents are often employed. These additives can form a liquid phase at lower temperatures, which facilitates the transport of ions and promotes the reaction. imim.pl
Commonly used sintering aids include fluorides like LiF, MnF₂, and CoF₂, as well as oxides like TiO₂ and CaO. mdpi.comcapes.gov.brresearchgate.net Lithium fluoride (B91410) (LiF) is particularly effective as it wets the spinel surface upon melting, promoting densification and helping to remove impurities. researchgate.netgoogle.com The addition of 1 wt% LiF has been shown to initiate spinel synthesis at 900°C, with completion at 1100°C. researchgate.net Similarly, Li₂B₄O₇ and Na₂B₄O₇ act as effective fluxing agents by reducing the viscosity of the melt and increasing wettability. ijset.in The presence of CaO in precursor oxides has also been found to significantly influence spinel formation. capes.gov.br
| Sintering Aid/Fluxing Agent | Effect on Synthesis |
| LiF | Promotes densification and lowers synthesis temperature. researchgate.netgoogle.com |
| MnF₂, CoF₂ | Act as effective sintering aids, similar to LiF. mdpi.com |
| TiO₂ | Facilitates sintering at lower temperatures by forming a liquid phase. imim.plijeat.org |
| CaO | Influences spinel formation and enhances densification. capes.gov.br |
| Li₂B₄O₇, Na₂B₄O₇ | Increase reaction rate by reducing melt viscosity and improving wettability. ijset.in |
Volume Change Phenomena during Spinel Formation
A significant characteristic of the solid-state synthesis of this compound spinel is the associated volume expansion, which can be as high as 8%. ijset.inresearchgate.net This expansion is a consequence of the density differences between the reactant oxides (MgO and Al₂O₃) and the resulting spinel product. ijset.inresearchgate.net The formation of spinel at the interface between MgO and Al₂O₃ grains can isolate the reactants, thereby slowing down the reaction. ijset.in
The volume change is not uniform throughout the reacting compact. Based on the Wagner mechanism, the MgO side of the reaction interface experiences a volume decrease, while the Al₂O₃ side undergoes a volume expansion. ijset.in This differential volume change can lead to the generation of pores and is a primary reason why achieving full densification in a single-stage reaction sintering process is challenging. ijset.inresearchgate.net To counteract this, a two-stage firing process is often employed in industrial production. ijset.inresearchgate.net
Wet Chemical Synthesis Approaches for this compound Nanoparticles
Wet chemical methods offer several advantages over solid-state reactions for the synthesis of this compound nanoparticles, including higher purity, better homogeneity, and lower synthesis temperatures. ijset.inijfmr.com These techniques, such as sol-gel and co-precipitation, allow for precise control over the stoichiometry and particle size of the final product. ijfmr.comias.ac.in
Sol-Gel Methodologies for this compound Fabrication
The sol-gel method is a versatile technique for producing high-purity and homogenous this compound nanoparticles. ijfmr.combiointerfaceresearch.com This process typically involves the hydrolysis and condensation of metal alkoxides or the chelation of metal salts in a solution to form a sol, which is then converted into a gel. Subsequent drying and calcination of the gel yield the desired nanoparticles. fu-berlin.de
Various precursors and chelating agents can be used in the sol-gel process. For instance, magnesium acetate (B1210297) and aluminum nitrate (B79036) can be used as cation sources, with stearic acid acting as a capping agent to control particle growth. fu-berlin.de Other chelating agents like citric acid, oxalic acid, and EDTA have also been successfully employed. ijfmr.comfrontiersin.org The choice of chelating agent can influence the properties of the resulting nanoparticles. frontiersin.org The sol-gel auto-combustion method, which utilizes fuels like urea (B33335) or glycine (B1666218), is an economical approach that can produce nanocrystalline spinel at relatively low calcination temperatures. ijfmr.com The gelatin method, a simple and low-cost route, has also been shown to be effective in producing pure this compound. scielo.br
| Sol-Gel Precursors | Chelating/Capping Agent | Calcination Temperature (°C) | Resulting Particle/Crystallite Size |
| Magnesium acetate, Aluminum nitrate | Stearic acid | 900 | ~12 nm fu-berlin.defu-berlin.de |
| Magnesium nitrate, Aluminum nitrate | Citric acid | 1100 | Varies with Mg/Al ratio biointerfaceresearch.combohrium.com |
| Magnesium chloride, Aluminum chloride | EDTA, Oxalic acid, Salicylic acid | 800 | Varies with chelating agent frontiersin.org |
| Metal nitrates | Gelatin | 700-1100 | 12.4 - 55.5 nm scielo.br |
Co-precipitation Synthesis of this compound
Co-precipitation is a widely used, cost-effective, and convenient method for synthesizing MgAl₂O₄ spinel nanoparticles. thaiscience.infotandfonline.commdpi.com The process involves the simultaneous precipitation of magnesium and aluminum hydroxides or other precursor compounds from a homogeneous solution of their salts (commonly nitrates or chlorides). tandfonline.comias.ac.in This ensures intimate mixing of the cations at an atomic level, which facilitates the formation of the spinel phase at much lower calcination temperatures (as low as 600-800°C) compared to solid-state reactions. thaiscience.infomdpi.com
Ammonia (B1221849) solution (NH₄OH) : Dropping ammonia solution into a mixed salt solution is a common approach. tandfonline.comijsrset.com It acts as a base to raise the pH, causing the co-precipitation of metal hydroxides. tandfonline.com
Urea (CO(NH₂)₂) : When heated, urea decomposes slowly and homogeneously throughout the solution to produce ammonia, leading to a more uniform and gradual precipitation. thaiscience.info This can result in a platelet-like hydrotalcite precursor (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O). thaiscience.info
Ammonium (B1175870) Bicarbonate (NH₄HCO₃) and Ammonium Carbonate : These agents can lead to the formation of precursor compounds like hydrotalcite or ammonium dawsonite (B1143670) (NH₄Al(OH)₂CO₃·H₂O). thaiscience.inforesearchgate.net The use of ammonium bicarbonate has been shown to produce MgAl₂O₄ nanoparticles with a higher specific surface area compared to those synthesized using urea. thaiscience.info
The precursor phase formed is highly dependent on the precipitant used. For instance, with urea, a hydrotalcite precursor is formed, which decomposes to MgO and an amorphous phase before reacting to form spinel at temperatures above 800°C. thaiscience.info In contrast, ammonium bicarbonate may yield a low-crystalline precursor that converts directly to an amorphous phase and then to spinel. thaiscience.info
The pH of the solution and the reaction temperature are crucial variables that significantly influence the yield, stoichiometry, and crystallization of the co-precipitated MgAl₂O₄. ias.ac.inias.ac.in
pH : The pH directly controls the precipitation of the individual metal hydroxides. Aluminum hydroxide (B78521) begins to precipitate at a much lower pH than magnesium hydroxide. To achieve a stoichiometric MgAl₂O₄ spinel, the pH must be carefully controlled to ensure both cations precipitate completely and simultaneously. ias.ac.inias.ac.in Studies using liquor ammonia as a precipitant have shown that the maximum yield and near-stoichiometric spinel are achieved at a pH of approximately 9.2. researchgate.netias.ac.inias.ac.in
Below pH 9.2, the precipitate tends to be alumina-rich because magnesium may not have fully precipitated. ias.ac.inias.ac.in
Above pH 9.2, the product can become magnesia-rich, and the yield may decrease due to the partial dissolution of aluminum hydroxide as aluminate at higher pH values. ias.ac.in
Temperature : The bath temperature during precipitation also affects the yield and characteristics of the precursor. Research indicates that the optimal temperature range for achieving maximum yield at the ideal pH of 9.2 is between 25–30°C. ias.ac.in Higher or lower temperatures can lead to a reduction in yield. The subsequent calcination temperature determines the crystallinity and particle size of the final spinel powder. The spinel phase can start to form at temperatures as low as 600°C, with crystallinity increasing as the temperature rises. ias.ac.inias.ac.in For instance, complete conversion to a pure spinel phase can be achieved at 1000°C. mdpi.com
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| pH | < 9.2 | Alumina-rich precipitate, incomplete Mg precipitation | ias.ac.inias.ac.in |
| ~9.2 | Optimal for stoichiometric spinel and maximum yield | researchgate.netias.ac.inias.ac.in | |
| > 9.2 | Magnesia-rich precipitate, potential dissolution of Al(OH)₃ | ias.ac.inias.ac.in | |
| Temperature (Precipitation) | 25-30°C | Maximum yield of precursor | ias.ac.in |
| < 25°C or > 30°C | Decreased yield | ias.ac.in | |
| Temperature (Calcination) | ~600°C | Initial formation of spinel phase | mdpi.comias.ac.in |
| >800°C | Increased crystallinity and particle size | thaiscience.infomdpi.com |
Combustion Synthesis Techniques for this compound
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS) or solution combustion synthesis (SCS), is a time- and energy-efficient method for producing fine, high-purity, and crystalline MgAl₂O₄ powders. d-nb.inforesearchgate.net The technique relies on a rapid, exothermic redox reaction between an oxidizer (typically metal nitrates, like Mg(NO₃)₂ and Al(NO₃)₃) and an organic fuel. core.ac.ukd-nb.info
The process begins with an aqueous solution containing the metal nitrates and a fuel. This solution is heated to evaporate excess water, resulting in a viscous gel. d-nb.infoinformaticsjournals.co.in Upon reaching the ignition temperature, a self-sustaining and often vigorous combustion reaction occurs, yielding a voluminous, porous, and friable solid product. d-nb.infocapes.gov.br This as-synthesized powder is often already crystalline MgAl₂O₄ or requires only a short, low-temperature calcination step to achieve the pure spinel phase. core.ac.ukresearchgate.net
A variety of fuels can be used, and the choice of fuel significantly impacts the combustion characteristics and the properties of the final powder:
Urea : A common and inexpensive fuel. capes.gov.brscispace.com
Glycine : An amino acid that acts as both a fuel and a complexant for the metal ions. core.ac.uktandfonline.com
Citric Acid : Functions as both a fuel and a chelating agent. informaticsjournals.co.in
Fuel Mixtures : Combinations such as urea-glycine or glycine-starch are often used to control the combustion temperature and flame, thereby tailoring the specific surface area and crystallite size of the product. capes.gov.brdoaj.orgresearchgate.net For example, using a mixture of fuels can allow for the direct formation of nanocrystalline MgAl₂O₄ without subsequent annealing, whereas single fuels might produce an amorphous powder requiring further heat treatment. researchgate.net
The fuel-to-oxidizer ratio is a critical parameter. It influences the flame temperature and duration of the combustion, which in turn determines the phase purity, crystallinity, and particle size of the resulting spinel. core.ac.ukd-nb.info For instance, studies have shown that varying the metal-to-glycine ratio affects the temperature at which pure spinel is formed, with phase-pure MgAl₂O₄ being achieved at 700°C. core.ac.ukresearchgate.net Similarly, a specific fuel ratio of 0.56 with calcination at 800°C has been identified as optimal for producing nano-scale MgAl₂O₄ powders smaller than 20 nm. d-nb.info
Fuel and Oxidizer Optimization
Solution combustion synthesis is a versatile method for producing fine ceramic powders. This technique involves an exothermic redox reaction between an oxidizer, typically a metal nitrate, and a fuel, such as urea or glycine. core.ac.ukworldwidejournals.com The optimization of the fuel-to-oxidizer ratio is a critical parameter that influences the resulting material's phase, crystallinity, and morphology. acs.org
For instance, in the synthesis of MgAl₂O₄ using magnesium and aluminum nitrates as oxidizers, the choice and ratio of fuel play a significant role. core.ac.uk Studies have shown that using a mixture of fuels, such as urea and glycine, can lead to the direct formation of pure, nano-crystalline MgAl₂O₄ from the combustion reaction. worldwidejournals.com The fuel-to-oxidizer ratio is often varied from fuel-lean to fuel-rich conditions to control the combustion process and, consequently, the properties of the final product. worldwidejournals.com For example, a fuel ratio of 0.56 combined with calcination at 800°C has been identified as optimal for achieving nano-scale this compound powders smaller than 20 nm. d-nb.inforesearchgate.net
The addition of glycine to a mixture of magnesium and aluminum nitrates initiates a series of redox reactions, forming a complex that subsequently crystallizes into spinel at a lower temperature. core.ac.uk Researchers have investigated different metal-to-glycine ratios, such as 1:2, 1:2.22, and 1:2.5, to determine the optimal conditions for forming phase-pure spinel. core.ac.uk
Self-Propagating High-Temperature Synthesis (SHS) Routes
Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a rapid, energy-efficient, and cost-effective method for producing various materials, including composites. nih.gov The process utilizes a strong exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave, leading to the formation of the desired product. mdpi.comnih.gov
In the context of MgAl₂O₄ synthesis, SHS typically employs raw materials like Al₂O₃/Mg or MgO/Al. nih.govacs.org A notable variation involves the use of a Mg-Al alloy as the starting material. nih.govacs.org This approach has been shown to produce MgAl₂O₄ of high purity and excellent crystallinity. nih.govacs.org The synthesis mechanism involves heating the Mg-Al alloy powder in an air atmosphere. As the temperature rises to around 800 °C, the alloy decomposes, and the formation of MgAl₂O₄ spinel occurs. acs.org The particle size of the synthesized MgAl₂O₄ is influenced by the raw materials used. nih.govacs.org
The SHS process can also be used to create intermetallic/ceramic composites. For example, Mo₅Si₃/Mo₃Si–MgAl₂O₄ composites have been synthesized by combining the intermetallic combustion of molybdenum and silicon with the metallothermic reduction of MoO₃ by aluminum in the presence of MgO. mdpi.comnih.gov The activation energies for these solid-state SHS reactions have been determined to be 68.8 kJ/mol for Mo₅Si₃–MgAl₂O₄ and 63.8 kJ/mol for Mo₃Si–MgAl₂O₄ composites. mdpi.com
Alternative and Novel Synthesis Strategies for this compound
Molten Salt Synthesis
Molten salt synthesis (MSS) presents an effective low-temperature route for preparing single and multi-oxide powders. iust.ac.ir This method involves heating the precursor materials in a molten salt medium, which acts as a solvent, facilitating the reaction at temperatures significantly lower than those required for conventional solid-state reactions. capes.gov.brresearchgate.net For MgAl₂O₄ synthesis, this can reduce the required temperature from over 1300°C to around 1100-1150°C. capes.gov.brresearchgate.net
The choice of molten salt, such as LiCl, KCl, or NaCl, influences the synthesis temperature and the characteristics of the resulting powder. capes.gov.brresearchgate.net LiCl has been found to be more effective than KCl and NaCl, which is attributed to the higher solubility of MgO in LiCl. scientific.net The MSS process can produce pseudomorphic MgAl₂O₄ powder that retains the size and morphology of the initial Al₂O₃ raw material, suggesting a "template formation mechanism". capes.gov.brresearchgate.net This mechanism, along with a "dissolution-precipitation mechanism," governs the growth of the spinel particles. scientific.net
Mechanochemical Activation and Ball Milling Effects
Mechanochemical activation, often carried out using high-energy ball milling, is a non-conventional technique used to synthesize materials by inducing chemical reactions and structural changes through mechanical force. ijset.inx-mol.net This method can significantly lower the formation temperature of MgAl₂O₄ spinel compared to non-activated powders. x-mol.netresearchgate.net
The process involves milling precursor mixtures, such as oxides and hydroxides of magnesium and aluminum, in a high-energy planetary ball mill. researcher.life The mechanical energy input leads to a reduction in particle size, an increase in surface area, and the creation of defects in the crystal lattice, all of which enhance the reactivity of the precursors. ijset.inresearchgate.net Studies have shown that the particle size of the milled powders decreases with increasing milling time and speed. researchgate.net For example, increasing the milling time from 1 to 7 hours can reduce the particle size from 32.39 μm to 11.69 μm. researchgate.net
The effectiveness of mechanochemical synthesis can depend on the nature of the precursors. For instance, the formation of MgAl₂O₄ is faster when using γ-Al₂O₃ compared to AlO(OH) or α-Al₂O₃. researchgate.net In some cases, complete conversion to spinel can be challenging even at high temperatures with ball milling alone. mdpi.com However, mechanochemical activation of precursors has been shown to reduce the activation energy for MgAl₂O₄ formation. ijset.in
Precursor Decomposition and Phase Transformation Studies
The synthesis of this compound spinel often involves the thermal decomposition of a precursor material. The nature of the precursor and the conditions of its decomposition play a crucial role in determining the properties of the final spinel product.
One approach involves the use of a precursor obtained by dissolving MgSO₄·7H₂O and NH₄Al(SO₄)₂·12H₂O. scientific.net Thermal decomposition of this precursor at different temperatures yields high-purity MgAl₂O₄ powder. scientific.net The crystallinity and grain size of the powder increase with rising calcination temperature. scientific.net
Another common method is co-precipitation, where a precursor is formed by precipitating magnesium and aluminum hydroxides from a solution. scientific.netthaiscience.info For example, using urea as a precipitant results in a magnesium aluminum hydrate (B1144303) carbonate compound as the precursor. scientific.net Upon calcination, this precursor decomposes. At 600°C, it forms MgO and an amorphous phase. scientific.net The formation of MgAl₂O₄ spinel then occurs through a reaction between the MgO and the amorphous phase at temperatures above 800°C. scientific.net
The transformation from the initial precursor to the final spinel structure can involve several intermediate phases. For instance, the double hydroxide of magnesium and aluminum can transform from an amorphous phase, through an intermediate disordered cubic oxide phase (γ-Al₂O₃ type), into the face-centered cubic MgAl₂O₄ spinel. ijsrset.com Under certain conditions, such as ion beam irradiation, MgAl₂O₄ can undergo a phase transformation from the ordered spinel structure to a disordered rocksalt structure. aip.orgiaea.org High-pressure studies have also shown a reversible pressure-induced phase transition from cubic to tetragonal in MgAl₂O₄ nanocrystals. aip.org
Control of Nanostructure and Particle Morphology during Synthesis
The ability to control the nanostructure and particle morphology of this compound spinel during synthesis is essential for tailoring its properties for specific applications. Various synthesis parameters can be manipulated to achieve desired particle sizes, shapes, and distributions.
In molten salt synthesis, the morphology of the resulting MgAl₂O₄ powder is largely influenced by the morphology of the Al₂O₃ precursor, a phenomenon described as a "template formation mechanism". capes.gov.brresearchgate.net This allows for the production of spinel with a controlled shape by selecting an appropriately shaped alumina starting material.
Co-precipitation methods offer another avenue for morphological control. The choice of precipitant can affect the morphology of the precursor and, consequently, the final spinel particles. For example, using urea as a precipitant can lead to platelet-like hydrotalcite precursors, which upon calcination, decompose into individual MgAl₂O₄ nanoparticles with sizes ranging from 10-30 nm. thaiscience.info The pH and temperature of the precipitation process are also critical parameters. By carefully controlling these, it is possible to produce near-stoichiometric MgAl₂O₄ spinel powder with average crystallite sizes in the range of 15–38 nm. ias.ac.in
Hydrothermal synthesis provides another means to control particle morphology. The morphology of hydrothermally synthesized powder can evolve from flaking and particle stacking to a complete flake morphology as the reaction temperature increases. researchgate.net The addition of surfactants like Hexadecyl trimethyl ammonium Bromide (CTAB) can lead to the formation of wormlike porous structures. researchgate.net
Other methods, such as a novel synthesis route involving the treatment of a mixture of MgO and aluminum hydroxide or oxyhydroxide with a supercritical aqueous fluid, allow for the control of both the size (from 20 nm to 5 µm) and shape (spherical, lamellar, or bipyramidal) of the MgAl₂O₄ particles by varying the reaction conditions. researchgate.net Reverse microemulsion synthesis has also been employed to produce uniform spherical MgAl₂O₄ nanoparticles with an average size of 9.5 nm. scielo.br
The following table summarizes the effect of different synthesis parameters on the particle size of this compound spinel, as reported in various studies.
| Synthesis Method | Key Parameter | Parameter Value | Resulting Particle/Crystallite Size | Reference |
|---|---|---|---|---|
| Co-precipitation | Calcination Temperature | 1000 °C for 5 h | ~17 nm | mdpi.com |
| Mechanochemical | Milling Time | 12 hours | 100 nm | ijset.in |
| Solution Combustion | Fuel Ratio & Calcination Temp. | 0.56 & 800 °C | < 20 nm | d-nb.inforesearchgate.net |
| Co-precipitation | Calcination Temperature | 600 - 1200 °C | 15 - 38 nm | ias.ac.in |
| Homogeneous Precipitation | Calcination Temperature | 1100 °C for 2 hours | 20 - 40 nm | scientific.net |
| Self-Propagating High-Temperature Synthesis (SHS) | Raw Material | Mg-Al alloy | ~50 nm | acs.org |
| Reverse Microemulsion | Titration Method/Emulsifier | Forward-titration with SPAN-80/Triton X-100 | ~9.5 nm | scielo.br |
Crystallographic and Defect Structures in Magnesium Aluminate Spinel
Stoichiometric and Non-Stoichiometric Magnesium Aluminate Compositions
This compound (MgAl₂O₄) is the sole stable intermediate compound within the magnesium oxide-aluminum oxide (MgO-Al₂O₃) system. nih.govminsocam.orggeoscienceworld.org At temperatures exceeding 1300 K, the spinel phase demonstrates significant non-stoichiometry, capable of accommodating a greater excess of Al₂O₃ than MgO. minsocam.orggeoscienceworld.org This non-stoichiometric solid solution can be conceptualized as a combination of stoichiometric MgAl₂O₄ and a defect spinel structure related to γ-alumina. minsocam.orggeoscienceworld.org
The spinel structure, with the general formula AB₂O₄, consists of a nearly perfect cubic close-packed arrangement of oxygen anions. nih.gov In a "normal" MgAl₂O₄ spinel, Mg²⁺ cations occupy tetrahedral sites, while Al³⁺ cations occupy octahedral sites. minsocam.orggeoscienceworld.org However, the composition can deviate significantly from the ideal 1:1 molar ratio of MgO to Al₂O₃, expressed as MgO·nAl₂O₃. The phase remains stable over a broad range of 'n', particularly at elevated temperatures. nih.gov
This deviation from stoichiometry directly impacts the crystal's lattice parameters. For alumina-rich compositions (n > 1), the lattice constant decreases as the concentration of Al₂O₃ increases, approaching the lattice parameter of γ-alumina. minsocam.orggeoscienceworld.org Conversely, in magnesia-rich compositions (n < 1), the lattice parameter increases slightly. A solid solution typically exists until n≈0.95, beyond which a two-phase mixture of spinel and MgO is observed. minsocam.orggeoscienceworld.org
Below is an interactive data table illustrating the relationship between the composition (n) and the lattice parameter of this compound spinel.
| Composition (n in MgO·nAl₂O₃) | Lattice Parameter (Å) | Trend with increasing 'n' |
| < 0.95 | ~8.083 (with excess MgO phase) | Increases slightly up to n~0.95 |
| 1.0 (Stoichiometric) | 8.0833 | - |
| > 1.0 (Alumina-rich) | Decreases from 8.0833 | Approaches ~7.9050 (γ-alumina) |
Data sourced from references minsocam.orggeoscienceworld.org.
Excess Al₂O₃ (Alumina-Rich): In alumina-rich spinel (n > 1), the excess positive charge from Al³⁺ ions is primarily accommodated through a combination of substitution defects and cation vacancies. researchgate.net An Al³⁺ ion substitutes for an Mg²⁺ ion on a tetrahedral site, creating an anti-site defect. researchgate.netresearchgate.net To compensate for the resulting charge imbalance, cation vacancies are formed, predominantly on the octahedral aluminum sites (V'''ₐₗ). researchgate.net The defect chemistry is often dominated by clusters formed from these anti-site defects and vacancies. geoscienceworld.orgminsocam.org
Excess MgO (Magnesia-Rich): In magnesia-rich spinel (n < 1), the defect structure involves different charge-compensating mechanisms. The accommodation of excess MgO is characterized by defect clusters that may involve oxygen vacancies (Vₒ) or magnesium interstitials (Mgᵢ). geoscienceworld.org Studies suggest the formation of charge-neutral clusters such as {Mgᵢ••:2Mg'ₐₗ}ˣ and {Vₒ••:2Mg'ₐₗ}ˣ at higher deviations from stoichiometry. geoscienceworld.org
Intrinsic Point Defects and Defect Clusters in this compound
The defect structure of this compound spinel includes intrinsic point defects such as vacancies, interstitials, and anti-site defects, which exist even in perfectly stoichiometric crystals. nih.gov
Computer simulations and theoretical studies have been used to investigate the formation and stability of vacancies and interstitials in the MgAl₂O₄ lattice.
Cation Vacancies: Stable vacancies can be generated on both the tetrahedral magnesium sublattice and the octahedral aluminum sublattice. lanl.govresearchgate.net The formation energy of an aluminum vacancy can be as high as 13 eV. lboro.ac.uk
Cation Interstitials: The formation of cation interstitials is more complex. Isolated aluminum interstitials are considered energetically unfavorable. nih.govscispace.comlboro.ac.uk Instead, they are more likely to occur as part of a split interstitial pair, such as a Mg-Al pair, or within a more complex "ring" defect composed of three aluminum interstitials and three aluminum vacancies. lboro.ac.uknih.govscispace.com Both Mg²⁺ and Al³⁺ cation interstitials are found to be most stable when they are in a split configuration with another Mg²⁺ ion around a vacant Mg²⁺ site. lanl.govresearchgate.net
The most dominant intrinsic defect in MgAl₂O₄ is the anti-site defect, which involves the exchange of cations between their typical lattice sites. nih.gov This phenomenon is also known as cation disorder or inversion. In a perfectly "normal" spinel, all Mg²⁺ ions are on tetrahedral sites and all Al³⁺ ions are on octahedral sites. In a partially "inverse" spinel, some Mg²⁺ ions occupy octahedral sites, and an equivalent number of Al³⁺ ions move to tetrahedral sites to maintain charge balance. minsocam.orgresearchgate.net
The degree of this disorder is quantified by the inversion parameter (i) , which represents the fraction of tetrahedral sites occupied by Al³⁺ cations. The general formula for a partially inverted spinel is written as:
(Mg₁₋ᵢAlᵢ)[MgᵢAl₂₋ᵢ]O₄
where the parentheses denote tetrahedral sites and the square brackets denote octahedral sites. nih.gov The inversion parameter can be influenced by the material's thermal history and stoichiometry. nih.gov The formation energy for anti-site defects is relatively small, making them stable and common. nih.govscispace.comlboro.ac.uk This inherent ability of the lattice to tolerate significant cation disorder is a key factor in the material's properties. researchgate.net
Intrinsic defects also include Frenkel and Schottky defects, which are combinations of vacancies and interstitials.
Frenkel Defects: A Frenkel defect consists of a vacancy-interstitial pair of the same ionic species. Cation Frenkel pair formation energies are calculated to be relatively high, around 7 eV. researchgate.net
Schottky Defects: A Schottky defect in MgAl₂O₄ involves a stoichiometric ratio of vacancies of all ion types (one Mg²⁺ vacancy, two Al³⁺ vacancies, and four O²⁻ vacancies). The formation energies for Schottky-type defects are generally lower (around 4-5 eV) than for Frenkel defects, suggesting that Schottky defects are the more thermodynamically favorable intrinsic defect type in stoichiometric spinel. researchgate.netresearchgate.netbohrium.com
The following table summarizes the primary defect types in this compound using Kröger-Vink notation.
| Defect Type | Description | Kröger-Vink Notation |
| Anti-site | Aluminum ion on a magnesium site | Alₓₘₖ |
| Anti-site | Magnesium ion on an aluminum site | Mg'ₐₗ |
| Vacancy | Magnesium vacancy | V''ₘₖ |
| Vacancy | Aluminum vacancy | V'''ₐₗ |
| Vacancy | Oxygen vacancy | Vₒ |
| Interstitial | Magnesium interstitial | Mgᵢ |
| Frenkel Pair | Magnesium vacancy and interstitial | Mgₓₘₖ → V''ₘₖ + Mgᵢ |
| Schottky Defect | Stoichiometric set of vacancies | null → V''ₘₖ + 2V'''ₐₗ + 4Vₒ |
Table based on information from references geoscienceworld.orgresearchgate.net.
Influence of Doping and Impurities on Defect Chemistry
Role of Dopant Incorporation Mechanisms
The introduction of dopant ions into the MgAl₂O₄ lattice is a key method for tailoring its properties. The mechanism of incorporation depends on the valence state and ionic radius of the dopant cation, which determine whether it substitutes for Mg²⁺ on a tetrahedral site or Al³⁺ on an octahedral site. To maintain charge neutrality within the crystal, this substitution necessitates the creation of charge-compensating defects, such as vacancies or other electronic defects.
For instance, when a trivalent cation like Cr³⁺ or a divalent cation such as Co²⁺ is introduced, they can substitute for Al³⁺ and Mg²⁺ ions, respectively. science.gov The specific incorporation pathway dictates the type and concentration of resulting point defects. A common mechanism involves the substitution of Al³⁺ by a dopant, which can lead to the formation of cation vacancies to maintain charge balance.
Lithium (Li⁺) is another dopant that has been studied. Its incorporation mechanism can be complex and concentration-dependent. vut.cz At certain concentrations, Li⁺ ions can enter the spinel structure and influence matter diffusion, potentially by creating oxygen vacancies to compensate for the charge difference. vut.cz
Similarly, the incorporation of aluminum (Al³⁺) as a dopant in other spinel structures, such as MgV₂O₄, demonstrates that substitutional doping on the Mg²⁺ site can occur. mdpi.com This substitution of a divalent ion by a trivalent ion requires charge compensation, which can alter the oxidation states of other cations in the lattice (e.g., vanadium) and create a mixed-valence environment. mdpi.com Such alterations can enhance electronic conductivity and structural stability. mdpi.com
The table below summarizes common dopant incorporation mechanisms and their resulting charge-compensating defects in this compound spinel.
| Dopant Ion | Substitution Site | Charge Compensation Mechanism | Resulting Defects |
| Trivalent Cations (e.g., Cr³⁺) | Al³⁺ (Octahedral) | Cation Vacancy Formation | Aluminum Vacancies (V"ₐₗ) |
| Divalent Cations (e.g., Co²⁺, Mn²⁺) | Mg²⁺ (Tetrahedral) | Direct Substitution | Minimal charge-compensating defects required |
| Monovalent Cations (e.g., Li⁺) | Interstitial or Substitutional | Oxygen Vacancy Formation (V••ₒ) | Oxygen Vacancies |
| Aliovalent Cations (e.g., Al³⁺ for Mg²⁺) | Mg²⁺ (Tetrahedral) | Change in oxidation state of other cations | Electronic Defects, Cation Vacancies |
This table provides a generalized overview of dopant incorporation. The actual mechanisms can be more complex and dependent on synthesis conditions and dopant concentration.
Impurity-Induced Defect Formation
Unintentional impurities, present from raw materials or introduced during processing, also play a crucial role in the defect chemistry of MgAl₂O₄. These impurities can act as dopants, creating point defects that affect the material's properties.
Common impurities in MgAl₂O₄ include transition metals like manganese (Mn) and titanium (Ti), as well as ions like silicon (Si⁴⁺) and calcium (Ca²⁺). researchgate.netresearchgate.net The incorporation of these impurities follows similar principles to intentional doping. For example, manganese can exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺) and can substitute for both Mg²⁺ and Al³⁺ ions, leading to a complex defect structure. researchgate.net The presence of Mn²⁺ impurities, for instance, can serve as a probe for identifying structurally non-equivalent tetrahedral and octahedral positions within the lattice. researchgate.net
The presence of excess alumina (B75360) (Al₂O₃) or magnesia (MgO) beyond the stoichiometric 1:1 ratio is a significant source of defects. researchgate.netbiointerfaceresearch.com In alumina-rich spinel, the excess Al³⁺ ions can be accommodated by substituting for Mg²⁺ on tetrahedral sites. researchgate.net To compensate for the resulting positive charge imbalance, cation vacancies, either on the magnesium or aluminum sublattices, are formed. researchgate.net This process can be represented by the following defect reaction:
2Al₂O₃ → 3Alₐₗ' + Alₘ₉• + 8Oₒ + V"ₘ₉
This reaction shows that for every three Al³⁺ ions that replace Mg²⁺ ions, a magnesium vacancy (V"ₘ₉) is created to maintain charge neutrality. These "stoichiometric vacancies" are a key feature of non-stoichiometric spinels. researchgate.net The formation of these vacancies and related defect clusters can significantly influence material properties, including sintering kinetics and diffusion rates. researchgate.netcapes.gov.br
The table below details the effects of common impurities on defect formation in this compound spinel.
| Impurity | Typical Incorporation Site | Charge Compensation Mechanism | Resulting Defects |
| Manganese (Mn²⁺/Mn³⁺) | Mg²⁺ (Tetrahedral) or Al³⁺ (Octahedral) | Substitution and change in oxidation state | Complex Centers, Potential for Vacancies researchgate.netresearchgate.net |
| Titanium (Ti³⁺) | Al³⁺ (Octahedral) | Direct Substitution | Electronic Defects researchgate.net |
| Excess Al₂O₃ | Al³⁺ substitutes for Mg²⁺ | Cation Vacancy Formation | Magnesium Vacancies (V"ₘ₉), Aluminum Vacancies (V"ₐₗ) researchgate.net |
| Excess MgO | Mg²⁺ occupies Al³⁺ sites (Anti-site) | Cation Vacancy Formation | Aluminum Vacancies (V"ₐₗ) |
This table illustrates common impurity effects. The specific defects formed depend on the impurity concentration, temperature, and atmospheric conditions during synthesis and processing.
Advanced Characterization Techniques for Magnesium Aluminate Research
Structural and Phase Analysis
Structural and phase analysis techniques are fundamental to confirming the successful synthesis of magnesium aluminate spinel and understanding its crystalline nature.
X-ray diffraction (XRD) is a primary and indispensable tool for the analysis of this compound. It is widely used to identify the crystalline phases present in a sample and to determine the degree of crystallinity. meral.edu.mm The diffraction pattern of a well-crystallized this compound spinel exhibits characteristic peaks corresponding to specific crystallographic planes of its cubic structure. irejournals.com
Key diffraction peaks for the cubic spinel structure of MgAl₂O₄ are typically observed at 2θ values corresponding to the (111), (220), (311), (400), (511), and (440) planes. irejournals.com The presence and intensity of these peaks confirm the formation of the desired spinel phase. Conversely, the appearance of additional peaks may indicate the presence of secondary phases such as periclase (MgO) or corundum (α-Al₂O₃), which can occur in non-stoichiometric mixtures or incomplete reactions. meral.edu.mm
The crystallinity of the this compound powder is also assessed using XRD. Sharp, well-defined diffraction peaks are indicative of a highly crystalline material, while broad peaks suggest a lower degree of crystallinity or the presence of nanocrystalline or amorphous material. biointerfaceresearch.com The crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. meral.edu.mmirejournals.com Studies have shown that synthesis parameters, such as the Mg/Al molar ratio and calcination temperature, significantly influence the crystallinity and crystallite size of the resulting this compound. For instance, varying the Mg/Al molar ratio can lead to changes in crystallinity, with stoichiometric ratios often yielding higher crystallinity. biointerfaceresearch.com
Table 1: Representative XRD Data for this compound
| Property | Observation | Significance |
|---|---|---|
| Peak Positions (2θ) | Consistent with standard JCPDS card for MgAl₂O₄ (e.g., 77-1193) | Confirms the presence of the cubic spinel phase. meral.edu.mm |
| Peak Intensity | Strong, sharp peaks | Indicates high crystallinity. biointerfaceresearch.com |
| Peak Broadening | Increased peak width | Suggests smaller crystallite size or lattice strain. irejournals.com |
| Presence of Other Peaks | Peaks corresponding to MgO or Al₂O₃ | Indicates the presence of unreacted precursors or secondary phases. meral.edu.mm |
Electron microscopy techniques are essential for visualizing the microstructure and morphology of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of MgAl₂O₄ powders and ceramics. e3s-conferences.org It is used to analyze particle size, shape, and the degree of agglomeration. researchgate.net SEM images can reveal whether the particles are uniform and well-dispersed or form larger agglomerates. biointerfaceresearch.com The morphology observed can vary significantly depending on the synthesis method, from rounded grains to whisker-shaped crystals. researchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the internal structure of this compound nanoparticles. sav.sk TEM is used to determine the size and shape of individual crystallites and to observe defects within the crystal lattice. researchgate.net It provides direct visual confirmation of the nanocrystalline nature of the material. irejournals.com
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, providing high-resolution imaging and analytical capabilities. e3s-conferences.org High-angle annular dark-field (HAADF) imaging in STEM is particularly useful for compositional analysis, as the image contrast is sensitive to the atomic number of the elements in the sample. sav.sk
Selected Area Electron Diffraction (SAED) is a powerful technique typically performed in a TEM to obtain crystallographic information from a specific area of the sample. wikipedia.org When an electron beam is passed through a crystalline sample, it diffracts into a pattern of spots or rings, which is characteristic of the crystal structure. irejournals.com
For a single crystal of this compound, the SAED pattern consists of a regular array of bright spots. The geometry of this pattern can be used to determine the crystal orientation. wikipedia.org If the selected area contains many randomly oriented nanocrystals, the SAED pattern will consist of a series of concentric rings. irejournals.com The d-spacings calculated from the radii of these rings can be correlated with the XRD data to confirm the phase identity of the material. researchgate.net SAED is particularly valuable for confirming the crystalline nature of individual nanoparticles or small grains observed in TEM. x-mol.net
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. rubiconscience.com.aucreative-biostructure.com It is often coupled with an SEM or TEM, allowing for the correlation of elemental composition with specific microstructural features. sav.skrubiconscience.com.au When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. creative-biostructure.com
In the study of this compound, EDS is used to:
Confirm the presence of magnesium, aluminum, and oxygen. researchgate.net
Determine the elemental ratio of Mg to Al to verify the stoichiometry of the spinel. biointerfaceresearch.com
Create elemental maps that show the spatial distribution of Mg and Al within the sample, which is useful for assessing the homogeneity of the material. researchgate.net
Detect the presence of any impurities or elemental contaminants. edax.com
EDS analysis provides both qualitative and quantitative information about the elemental makeup of the this compound sample. rubiconscience.com.au
Spectroscopic Investigations of this compound
Spectroscopic techniques provide detailed information about the chemical bonding, functional groups, and electronic structure of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups and chemical bonds present in a material by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, FTIR spectra reveal characteristic absorption bands that are fingerprints of the spinel structure.
The FTIR spectrum of MgAl₂O₄ is typically characterized by distinct bands in the fingerprint region (below 1000 cm⁻¹). These bands arise from the vibrational modes of the metal-oxygen bonds within the crystal lattice. Specifically, two main absorption bands are often observed, which are attributed to the vibrations of the Al-O bonds in the tetrahedral (AlO₄) and octahedral (AlO₆) sites of the spinel structure. irejournals.com
A high-frequency band, often observed in the range of 600-800 cm⁻¹, is typically assigned to the stretching vibrations of the Al-O bond in the tetrahedral sites.
A lower-frequency band, in the range of 400-600 cm⁻¹, is associated with the stretching vibrations of the Mg-O and Al-O bonds in the octahedral sites. elsevier.es
The presence and position of these bands confirm the formation of the spinel structure. sumdu.edu.ua Additionally, a broad absorption band around 3450 cm⁻¹ and a smaller peak around 1640 cm⁻¹ can indicate the presence of adsorbed water molecules (O-H stretching and H-O-H bending vibrations, respectively) on the surface of the powder. irejournals.com FTIR is a valuable tool for tracking the formation of the spinel phase during synthesis and for confirming the chemical structure of the final product. elsevier.es
Raman Spectroscopy for Cation Ordering and Structural Disorder
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, making it highly suitable for studying the structural characteristics of this compound (MgAl₂O₄) spinel. In MgAl₂O₄, the distribution of Mg²⁺ and Al³⁺ cations between tetrahedral and octahedral sites, known as cation ordering, significantly influences its properties. The degree of cation disorder, or the inversion parameter, can be precisely quantified using Raman spectroscopy. nih.govgeoscienceworld.org
Research has established that specific Raman active modes are sensitive to the local coordination environment of the cations. ansto.gov.au The analysis of the position, intensity, and width of these Raman peaks provides detailed insights into the structural order and disorder within the spinel lattice. arizona.edu For instance, the degree of structural disorder can be quantified by analyzing the relative intensities of Raman shifts around 670 cm⁻¹ and 723 cm⁻¹. geoscienceworld.org
In-situ high-temperature Raman studies have revealed dynamic changes in the spinel structure. researchgate.net As temperature increases, cation disordering becomes more prominent, which is reflected in the Raman spectra. Key observations include the broadening of the Eg mode at approximately 409 cm⁻¹ and the emergence of new weak modes, which are associated with increased disorder. researchgate.net Furthermore, shifts in the frequency of certain modes can be directly correlated to specific cation exchange events. A decrease in the frequency of the 313 cm⁻¹ mode and an increase in the 666 cm⁻¹ mode indicate the movement of heavier Al³⁺ ions into tetrahedral sites and lighter Mg²⁺ ions into octahedral sites, respectively. researchgate.net The appearance of an additional mode near 720-727 cm⁻¹ (A₁g*) is also a distinct indicator of an order-disorder transition. geoscienceworld.orgresearchgate.netmdpi.com
Below is a summary of key Raman modes in MgAl₂O₄ and their structural implications.
| Raman Mode (cm⁻¹) | Assignment/Interpretation | Reference |
| ~210 & ~520 | Appearance associated with cation disorder | researchgate.net |
| 313 | Frequency decrease indicates Al³⁺ entering tetrahedral sites | researchgate.net |
| ~385 (Eg) | Appears with structural disorder (e.g., from irradiation) | mdpi.com |
| 409 (Eg) | Peak broadening and asymmetry indicate increased cation disorder | arizona.eduresearchgate.net |
| 666 | Frequency increase indicates Mg²⁺ entering octahedral sites | researchgate.net |
| 670 & 723 | Intensity ratio used to quantify the inversion parameter | geoscienceworld.org |
| ~720 (A₁g) | Appearance associated with order-disorder transition | mdpi.com |
| γ₃ mode | Characteristic of ordered structures, like natural spinel | geoscienceworld.org |
UV-Vis Diffuse Reflectance and Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy, in both diffuse reflectance (DRS) and absorption modes, is a fundamental technique for probing the electronic structure of this compound. It is primarily used to determine the optical band gap (Eg), which is a critical parameter for optoelectronic applications. biointerfaceresearch.comnih.govacs.org The optical transparency window for MgAl₂O₄ extends from the vacuum UV range (around 150-200 nm) to the mid-infrared region. mdpi.comijrat.orgurfu.ru
The absorption in the UV region is primarily caused by electronic transitions from the valence band to the conduction band. mdpi.comurfu.ru The valence band is mainly composed of oxygen 2p states, while the conduction band is formed by magnesium 3s and aluminum 3p states. urfu.ru The presence of defects, non-stoichiometry, and impurities can introduce new energy levels within the band gap, leading to absorption at specific wavelengths. For example, an absorption peak observed at 380 nm is attributed to the O²⁻ → Al³⁺ charge transition. fu-berlin.de
The calculated band gap of MgAl₂O₄ can vary significantly depending on the synthesis method, stoichiometry, crystallinity, and calcination temperature. fu-berlin.de As the crystallite size increases, typically with higher annealing temperatures, the band gap energy tends to decrease. fu-berlin.de
The following table summarizes reported optical band gap values for this compound from various studies.
| Synthesis/Material Condition | Band Gap (Eg) | Measurement Technique | Reference |
| Self-propagating high-temperature synthesis | 4.02 eV | UV-Vis DRS | nih.govacs.org |
| Sol-gel with stearic acid, calcined at 900°C | 2.84 eV | UV-Vis DRS | fu-berlin.de |
| Solid-state reaction at 1000°C (8h) | 3.4 eV | UV-Vis | sid.ir |
| Solid-state reaction at 1000°C (10h) | 2.9 eV | UV-Vis | sid.ir |
| Solid-state reaction at 1000°C (24h) | 3.1 eV | UV-Vis | sid.ir |
| Irradiated with Xe ions | ~5.3 eV (defect band) | Optical Absorption | mdpi.comurfu.ru |
Photoluminescence (PL) and Fluorescence Spectroscopy for Electronic Transitions and Defect States
Photoluminescence (PL) and fluorescence spectroscopy are highly sensitive techniques for investigating electronic transitions and defect states within the band gap of this compound. The luminescence properties of MgAl₂O₄ are intrinsically linked to its defect structure, which includes vacancies, interstitials, and anti-site defects (where Mg²⁺ occupies an Al³⁺ site or vice-versa). biointerfaceresearch.comrad-journal.org
Undoped MgAl₂O₄ often exhibits broad emission bands when excited with UV light, which are attributed to these native defects. biointerfaceresearch.com For example, a broad emission in the blue region of the spectrum (~440 nm) is commonly observed and is linked to charge transitions involving aluminum and oxygen ions, as well as various defect states. biointerfaceresearch.com The specific types of defects, such as F-centers (an oxygen vacancy with two trapped electrons) and F⁺-centers (an oxygen vacancy with one trapped electron), give rise to characteristic excitation and emission bands. acs.orgresearchgate.net Studies have shown that the emission can be tuned by controlling the annealing temperature, which in turn modifies the concentration and nature of these defect centers. acs.org
The introduction of dopants, such as transition metal ions, can create new luminescence centers. For instance, Mn²⁺ doping can produce a green emission around 520 nm, while Cr³⁺ doping results in emission in the red part of the spectrum. rad-journal.orgserialsjournals.com
Key emission bands and their origins in this compound are summarized below.
| Emission Wavelength (nm) | Excitation Wavelength (nm) | Attributed Origin | Reference |
| ~263 | - (Radioluminescence) | Anti-site defects | rad-journal.orgresearchgate.net |
| ~360 | - (Radioluminescence) | F-type centers | rad-journal.orgresearchgate.net |
| 384, 561-701 | 270 | F-center related defects | researchgate.net |
| ~440 | 209, 250 | Defect states; Al³⁺-O²⁻ charge transition | biointerfaceresearch.com |
| 520 | - (Radioluminescence) | Mn²⁺ dopant in tetrahedral sites | rad-journal.orgserialsjournals.com |
| ~687 | - (Radioluminescence) | Cr³⁺ dopant in octahedral sites (zero-phonon line) | rad-journal.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Defect Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS is crucial for analyzing its surface chemistry, identifying surface contaminants, and probing the nature of surface defects. nih.gov
XPS analysis of MgAl₂O₄ can distinguish between different chemical bonds, such as metal-metal (M-M), metal-oxide (M-O), and metal-hydroxide (M-OH) bonds, by measuring the binding energies of the core-level electrons. nih.gov Studies have used this capability to investigate how the surface of spinel interacts with its environment, for example, in water adsorption studies. nih.gov The chemical states of aluminum and magnesium are identified by the binding energies of the Al 2p and Mg 2p photoelectrons.
It is important to note that when using a standard magnesium (Mg Kα) X-ray source, spectral artifacts can arise. The Al 2p peak can be convoluted with X-ray satellites from the Mg 2s peak and the Mg KLL Auger peak, which requires careful data analysis. researchgate.net Using a monochromatic or an alternative aluminum (Al Kα) X-ray source can help to avoid these issues. rsc.org
The following table lists the reported binding energies for different chemical species on the surface of this compound.
| Element Core Level | Chemical Bond | Binding Energy (eV) | Reference |
| Al 2p | Al-Al | ~73.0 | nih.gov |
| Al 2p | Al-O | ~74.1 | nih.gov |
| Al 2p | Al-OH | ~75.2 | nih.gov |
| Mg 2p | Mg-Mg | ~49.3 | nih.gov |
| Mg 2p | Mg-O | ~50.9 | nih.gov |
| Mg 2p | Mg-OH | ~51.8 | nih.gov |
| C 1s | Adventitious Carbon | 284.8 | aip.org |
Thermal Analysis Techniques for this compound
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone thermal analysis techniques for studying the thermal stability, decomposition pathways, and phase transitions of this compound and its precursors. mdpi.comwilliams.edu TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. williams.edutainstruments.com
When analyzing the precursors of MgAl₂O₄ synthesized by methods like co-precipitation or sol-gel, TGA/DSC curves reveal distinct stages. Typically, an initial mass loss below 200°C corresponds to the evaporation of adsorbed water, often seen as an endothermic peak in DSC. nih.govscispace.com This is followed by further mass loss at higher temperatures (e.g., 250-500°C), which relates to the decomposition of organic residues (like citrates) or other precursor salts. nih.govpan.plimim.pl
A crucial event observed in the DSC of as-synthesized, amorphous, or partially crystalline material is a sharp exothermic peak, typically occurring in the range of 800-950°C. scispace.compan.pl This peak, which is not associated with mass loss in the TGA, signifies the crystallization of the amorphous precursors into the stable this compound spinel phase. scispace.comimim.pl The exact temperature of this phase transition can be influenced by factors such as stoichiometry and the presence of dopants. scispace.com For fully crystalline MgAl₂O₄, TGA typically shows high thermal stability with minimal weight loss up to high temperatures. nih.gov
Key thermal events during the formation and analysis of this compound are summarized below.
| Temperature Range (°C) | Technique | Observed Event | Interpretation | Reference |
| ~100-200 | TGA/DSC | Mass loss, endothermic peak | Removal of adsorbed water/moisture | nih.govscispace.com |
| ~250-500 | TGA | Mass loss | Decomposition of organic/salt precursors | nih.govpan.pl |
| ~850-865 | DSC | Sharp exothermic peak | Crystallization into MgAl₂O₄ spinel phase | scispace.com |
| >600 | TGA | High mass stability | Thermal stability of crystalline MgAl₂O₄ | nih.gov |
Particle Size and Distribution Analysis
The analysis of particle size and distribution is critical for controlling the properties of this compound powders, especially for applications in ceramics and catalysis. Various techniques are employed to characterize the dimensions of MgAl₂O₄ from the nanometer to the micrometer scale.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are direct imaging methods that provide information on the size and morphology of primary particles and their agglomerates. nih.govnih.gov X-ray Diffraction (XRD) line broadening analysis, using the Scherrer formula, is commonly used to estimate the size of the crystalline domains (crystallite size), which is often in the nanometer range for materials synthesized via chemical routes. nih.govnih.gov
However, techniques that measure particle size in a dispersed state, such as laser diffraction, often report much larger average particle sizes, typically in the micron range. nih.govnih.gov The significant discrepancy between the crystallite size (from XRD) or primary particle size (from TEM/SEM) and the size measured by laser diffraction highlights a common characteristic of synthesized MgAl₂O₄ nanopowders: a strong tendency to form hard agglomerates. nih.gov These agglomerates behave as larger single entities, affecting the material's processing and final properties.
The table below compares particle size data for MgAl₂O₄ from different measurement techniques, illustrating the distinction between crystallite, primary particle, and agglomerate size.
| Reported Size | Measurement Method | Interpretation | Reference |
| 15.3 nm | XRD (Scherrer) | Crystallite size | nih.gov |
| 37.8 nm | XRD (Scherrer) | Crystallite size | nih.gov |
| ~50 nm | TEM | Primary particle size | nih.gov |
| 91.2 nm | SEM | Average particle size (in agglomerates) | nih.gov |
| 103-104 nm | Not specified | Average mean diameter of powder | researchgate.net |
| 6 µm | Laser Size Analyzer | Agglomerate size | nih.gov |
| 17.0 µm | Laser Diffraction (Dᵥ(50)) | Median agglomerate size | nih.gov |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and nanoparticles in a suspension. The technique works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The DLS instrument measures the diffusion of nanoparticles in the solution and calculates the hydrodynamic diameter using the Stokes-Einstein relationship, considering the properties of the solvent. meral.edu.mm This analysis provides information on the average particle size (often reported as the Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
In the research of this compound, DLS is employed to characterize the particle size distribution of nanopowders synthesized through various methods. For instance, studies have used DLS to analyze MgAl₂O₄ nanoparticles prepared via novel precipitation methods. researchgate.net The particle size distribution is a critical factor as it can significantly impact the sintering behavior and the final properties of the ceramic material. A narrow particle size distribution is often desirable for achieving uniform densification and a homogeneous microstructure.
Research findings have demonstrated the utility of DLS in tracking changes in particle size during different processing steps. For example, in one study, the particle size distribution of as-received and milled this compound spinel powders was investigated. The as-received powder consisted of agglomerates of submicron particles with diameters less than 150 nm. High-energy milling was shown to decrease the size of these agglomerates, resulting in a bimodal particle size distribution with a major fraction at 300 nm and a minor fraction at 80 nm. researchgate.net In another investigation, DLS results for LiF-doped MgAl₂O₄ nanopowders calcined at 750°C showed two modes of particle size distribution with maxima at 120 nm and 430 nm. researchgate.net This contrasts with the initial mixture of magnesium and aluminum hydroxides before calcination, which exhibited three distribution maxima at 200 nm, 700 nm, and 950 nm. researchgate.net
Interactive Table: DLS Results for this compound and Precursors
| Sample Material | Condition | Particle Size Distribution Maxima (nm) | Reference |
| Mixture of Magnesium and Aluminum Hydroxides | Pre-calcination | 200, 700, 950 | researchgate.net |
| LiF-doped MgAl₂O₄ Nanopowders | Calcined at 750°C | 120, 430 | researchgate.net |
| As-received MgAl₂O₄ Spinel Powder | Submicron agglomerates | < 150 | researchgate.net |
| Milled MgAl₂O₄ Spinel Powder | High-energy milled | 80, 300 (Bimodal) | researchgate.net |
Image Analysis from Electron Microscopy
Image analysis based on data from electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a powerful tool for the detailed characterization of this compound's microstructure. These techniques provide high-resolution images that reveal crucial information about particle morphology, size, grain structure, and porosity.
Scanning Electron Microscopy (SEM) is frequently used to analyze the surface morphology of this compound powders and sintered bodies. For instance, SEM analysis of MgAl₂O₄ thick films has revealed a highly porous structure with some particles in the range of 24-26 nm and the formation of some agglomerates. irejournals.com In studies focused on producing transparent this compound ceramics, SEM images are used to assess the degree of densification and the presence of residual porosity. scihorizon.com Dense and homogeneous microstructures with minimal porosity are indicative of successful sintering. scihorizon.com Quantitative analysis of SEM images can provide average grain size measurements. For example, in one study, the grain sizes of MgAl₂O₄ samples calcined at different temperatures were determined using the line intercept method on SEM micrographs; the smallest and most uniform grain size of 1 to 2 µm was achieved at 800 °C. meral.edu.mm Another investigation on transparent MAS components found mean grain diameters of 0.9 ± 0.3 µm and 1.3 ± 0.5 µm for different feedstock compositions. nih.gov
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of primary nanoparticle size and morphology. TEM images of MgAl₂O₄ nanopowders have shown roughly spherical particles with diameters of approximately 50 nm. nih.gov In other research, TEM analysis corroborated XRD data, revealing the local distribution of crystallite sizes and observing small amounts of agglomeration. irejournals.com Advanced TEM techniques, such as energy-filtered imaging, have been employed to identify and map the distribution of nanometer-sized metallic aluminum colloids within ion-implanted MgAl₂O₄ spinel, demonstrating a spatial resolution capable of observing features around 2 nm in diameter. ethz.ch
The combination of SEM and TEM provides a comprehensive understanding of the material's structure from the nanoscale to the microscale. For example, a study on MgAl₂O₄ nanoparticles synthesized by the molten salt method reported an average particle size of 91.2 nm from SEM images, which was compared to the crystallite size of 15.3 nm calculated from XRD data. plos.org
Interactive Table: Quantitative Findings from Electron Microscopy of this compound
| Analysis Technique | Material Form | Parameter Measured | Finding | Reference |
| SEM | Thick Film | Particle Size | 24-26 nm | irejournals.com |
| SEM | Sintered Ceramic | Grain Size | 1-2 µm (at 800 °C) | meral.edu.mm |
| SEM | Transparent Ceramic | Mean Grain Diameter | 0.9 ± 0.3 µm | nih.gov |
| SEM | Transparent Ceramic | Mean Grain Diameter | 1.3 ± 0.5 µm | nih.gov |
| TEM | Nanopowder | Particle Diameter | ≈50 nm | nih.gov |
| SEM | Nanoparticles | Average Particle Size | 91.2 nm | plos.org |
| TEM | Ion-Implanted Spinel | Feature Resolution | ≈2 nm | ethz.ch |
Microstructural Evolution and Sintering Science of Magnesium Aluminate Ceramics
Grain Growth Mechanisms and Control in Magnesium Aluminate
The control of grain size is critical in the production of this compound (MgAl₂O₄) ceramics, as it directly influences their mechanical and optical properties. arxiv.org For transparent ceramics, minimal grain growth is desired to optimize mechanical strength, following the Hall-Petch relationship. arxiv.org Grain growth in this compound is a thermally activated process where larger grains grow at the expense of smaller ones to reduce the total grain boundary energy in the system.
Sintering temperature and holding time are primary variables that dictate the extent of grain growth in this compound ceramics. Generally, an increase in either sintering temperature or duration leads to an increase in the average grain size. scispace.comresearchgate.net
For instance, studies on this compound nanoparticles have shown a significant increase in size as the temperature was raised from 800 °C to 1400 °C. researchgate.net In one study, the grain size of MgAl₂O₄ nanoparticles increased from 40–50 nm at 800 °C to several hundreds of nanometers at 1400 °C, with partial sintering observed above 1200 °C. researchgate.net Another investigation found that for MgAl₂O₄ synthesized from γ-Al₂O₃, increasing the soaking time at a constant temperature led to larger grain sizes. scispace.com This is because longer times allow for more extensive diffusion and grain boundary movement. scispace.com
The effect of temperature and time is also evident in densification studies. For transparent MgAl₂O₄ ceramics presintered with a CaO additive, the average grain size increased from 0.7 μm to 4.5 μm as the presintering temperature rose from 1450°C to 1650°C. researchgate.net Similarly, in non-stoichiometric, alumina-rich spinel, monotonic grain growth was observed with increasing temperature and time. mdpi.com
The following table illustrates the effect of heat treatment on the grain size of undoped, non-stoichiometric (alumina-rich) this compound.
| Temperature (°C) | Time (h) | Average Grain Size (nm) |
|---|---|---|
| 1300 | 8 | 50 |
| 1300 | 24 | 60 |
| 1375 | 8 | 70 |
| 1375 | 24 | 90 |
| 1450 | 8 | 120 |
| 1450 | 24 | 130 |
| 1450 | 72 | 160 |
Data derived from studies on undoped MgO·1.21Al₂O₃ samples. mdpi.com
In this compound spinel, grain boundary mobility is highly dependent on the composition and temperature. researchgate.netcapes.gov.br The movement of grain boundaries can be hindered by the presence of solute atoms or second-phase particles, a phenomenon known as solute drag or Zener pinning, respectively. mdpi.comresearchgate.net Research indicates that grain boundary migration in spinel appears to be rate-limited by solute drag from intrinsic defects that accommodate non-stoichiometry, rather than by extrinsic impurities. researchgate.net
The mobility can vary significantly between different compositions. For example, the grain boundary mobility in magnesia-rich spinel is considerably higher (by a factor of 10² to 10³) than in alumina-rich compositions over a temperature range of 1200°C to 1800°C. researchgate.netcapes.gov.brosti.gov This suggests that the type and concentration of native defects in the spinel structure play a crucial role in controlling the kinetics of grain boundary movement. researchgate.net
The stoichiometry of this compound, represented by the molar ratio n in MgO·nAl₂O₃, has a profound effect on grain growth. Deviations from the stoichiometric composition (n=1) alter the defect chemistry and grain boundary composition, which in turn influences grain boundary mobility. researchgate.netresearchgate.net
Magnesia-rich spinel (n < 1): These compositions exhibit significantly higher grain boundary mobility compared to stoichiometric or alumina-rich spinels. capes.gov.brosti.gov This enhanced mobility leads to faster grain growth. researchgate.net
Alumina-rich spinel (n > 1): In contrast, alumina-rich compositions show much lower grain boundary mobility. capes.gov.brosti.gov The excess alumina (B75360) can lead to the segregation of aluminum ions at the grain boundaries. researchgate.netresearchgate.net This segregation can exert a strong drag on grain boundary motion, thereby suppressing grain growth. researchgate.net This suppression of grain growth is beneficial for producing fine-grained, transparent ceramics. researchgate.netresearchgate.net For instance, in one study, the grain growth of aluminum-rich spinel was suppressed to below 5 μm even after hot isostatic pressing at a high temperature of 1750°C. researchgate.netresearchgate.net
Research has also found that in alumina-rich systems, there is an excess of both aluminum and oxygen relative to magnesium at the grain boundaries, and these deviations in stoichiometry are much larger than those from impurity segregation. researchgate.net This intrinsic solute drag is considered the primary mechanism limiting grain boundary migration in non-stoichiometric spinel. researchgate.net
Densification Behavior of this compound Powder Compacts
The densification of this compound powder compacts is the process of reducing porosity and increasing the bulk density through the application of heat, and often pressure. The formation of MgAl₂O₄ from its constituent oxides, MgO and Al₂O₃, is associated with a volume expansion of about 8%, which hinders the densification process. researchgate.netcore.ac.uk Therefore, achieving high density often requires specific strategies like using sintering additives or advanced sintering techniques.
The densification process is influenced by multiple parameters, including particle size, green density, sintering temperature, and composition. researchgate.netua.pt Studies have characterized the densification kinetics during hot-pressing, showing that below 1350°C, the behavior is similar to other oxides, while at higher temperatures, the apparent activation energy for densification becomes stress-dependent, suggesting plastic flow by dislocation motion as a contributing mechanism. nasa.gov
Sintering additives are commonly used to promote the densification of this compound ceramics at lower temperatures and to control microstructure. researchgate.net These additives can act through various mechanisms, including the formation of a liquid phase, the creation of lattice defects that enhance diffusion, or by cleansing impurities. capes.gov.br
Commonly used sintering additives for MgAl₂O₄ include:
Lithium Fluoride (B91410) (LiF): LiF is a classic and highly effective sintering aid. capes.gov.brsciopen.com Its mechanism is multifaceted. It forms a transient liquid phase at relatively low temperatures, which enhances mass transport and aids in the initial stages of densification. capes.gov.brmdpi.com LiF also alters the cation stoichiometry by introducing defects like oxygen vacancies into the spinel structure, which facilitates ion movement and promotes both densification and grain growth. mdpi.comcapes.gov.brmdpi.com Furthermore, it can act as a cleanser by reacting with impurities. capes.gov.br
Calcium Oxide (CaO): Small amounts of CaO have been shown to be very effective for the densification of MgAl₂O₄ ceramics. researchgate.netresearchgate.net CaO reacts to form a calcium aluminate liquid phase during sintering, which promotes densification through liquid phase sintering. researchgate.netresearchgate.net
Other Additives: Other oxides and fluorides have also been investigated. Yttrium aluminum garnet (YAG) has been used successfully to fabricate high-quality transparent spinel. researchgate.net Transition metal fluorides like manganese fluoride (MnF₂) and cobalt fluoride (CoF₂) also promote densification, acting similarly to LiF by forming a transient liquid, but they can cause more significant grain growth. mdpi.comdntb.gov.ua Additives such as zirconia (ZrO₂), titania (TiO₂), and zinc oxide (ZnO) have also been shown to promote the sintering of spinel-based castables and composites. ijeat.orgresearchgate.net
The table below summarizes the effect of various sintering additives on this compound.
| Additive | Mechanism of Action | Effect on Densification/Microstructure | Reference |
|---|---|---|---|
| LiF | Forms transient liquid phase; creates oxygen vacancies. | Promotes densification and grain growth. | capes.gov.brmdpi.com |
| CaO | Forms calcium aluminate liquid phase. | Very effective for densification. | researchgate.netresearchgate.net |
| MnF₂, CoF₂ | Forms transient liquid phase. | Promote densification but cause significant grain coarsening. | mdpi.com |
| YAG (Y₃Al₅O₁₂) | Sintering aid. | Enables fabrication of high-transparency, high-strength ceramics. | researchgate.net |
| Al₂O₃ (excess) | Suppresses abnormal grain growth; helps eliminate pores. | Improves optical quality; results in fine grains. | researchgate.net |
To overcome the challenges associated with the volume expansion during spinel formation and to achieve full densification, advanced sintering methods are often employed.
Reactive Sintering: This method involves synthesizing and sintering the ceramic in a single step from a mixture of reactant powders (e.g., MgO and Al₂O₃). researchgate.netcore.ac.uk To achieve high optical quality, an excess of alumina is often used, which helps to eliminate residual pores and suppress abnormal grain growth during the process. researchgate.net Reactive sintering is frequently combined with a subsequent HIP treatment. researchgate.net
Hot Isostatic Pressing (HIP): HIP is a process that applies both high temperature and high isostatic gas pressure to a material. nih.gov It is exceptionally effective at eliminating the final traces of porosity from a pre-sintered ceramic body that has reached the closed-porosity stage (>92% theoretical density). researchgate.netnih.gov A common and effective route for producing high-quality transparent this compound ceramics is to first pre-sinter the component (either via reactive sintering or from spinel powder) in air or vacuum, followed by a HIP post-treatment. researchgate.netresearchgate.netnih.gov For example, transparent Al-rich spinel ceramics have been fabricated by pre-sintering in air followed by HIP, resulting in excellent optical quality and fine grains. researchgate.net Similarly, nanocomposites have been converted to fully dense and transparent ceramics using a sequence of debinding, pre-sintering (to >97% density), and a final HIP treatment at temperatures around 1700°C and pressures of 1500 bar. nih.gov
Microstructure-Property Relationships in this compound Ceramics
The performance and reliability of this compound (MgAl₂O₄) ceramics are intricately linked to their microstructure. Key microstructural features such as grain size, homogeneity, and the chemistry of grain boundaries significantly influence the material's mechanical and optical properties.
Impact of Grain Size and Homogeneity
The grain size of this compound ceramics plays a crucial role in determining their mechanical strength and optical transparency. Generally, a decrease in grain size leads to an increase in hardness and crack resistance. mdpi.com This is attributed to an increased dislocation density and a larger volume fraction of grain boundaries, which impede crack propagation and contribute to hardening. mdpi.com For instance, studies have shown that reducing the grain size of ceramics to the nanometer scale (50-70 nm) can significantly enhance their resistance to radiation-induced damage and cracking. mdpi.com
The relationship between grain size and properties can be complex and dependent on the specific application. For example, in some cases, a bimodal microstructure with fine grains (≤2 μm) interspersed between coarser grains (≤156 μm) has been linked to higher hardness values. researchgate.net However, for applications requiring high optical transparency, a uniform and fine-grained microstructure is generally preferred to minimize light scattering at grain boundaries. jst.go.jp
Segregation Phenomena at Grain Boundaries
The chemical composition of grain boundaries in this compound ceramics can deviate significantly from the bulk stoichiometry, a phenomenon known as segregation. This segregation of elements, including impurities and constituent ions, plays a governing role in the microstructural evolution and properties of the ceramic. researchgate.net
The segregation of aliovalent solutes (ions with a different charge than the host lattice ions) is often driven by the formation of a space charge layer adjacent to the grain boundary. mit.edu For example, the segregation of Al³⁺ at the grain boundaries of MgAl₂O₄ can create a negative space-charge potential. researchgate.net This, in turn, influences the diffusion of ions and the mobility of the grain boundary itself, which is a critical factor during sintering and grain growth. mit.edu
The type and extent of segregation can also be influenced by the presence of other phases in multiphase ceramic systems. escholarship.org For instance, in a three-phase ceramic containing MgAl₂O₄, yttria-stabilized zirconia (YSZ), and alumina (α-Al₂O₃), segregation of yttrium (Y) and zirconium (Zr) has been observed at MgAl₂O₄-MgAl₂O₄ and MgAl₂O₄-Al₂O₃ boundaries. escholarship.org The sintering technique employed can also affect the amount of segregation, with lower sintering temperatures sometimes leading to higher segregation levels at grain boundaries. escholarship.org
Crystal Growth of this compound Single Crystals
The synthesis of large, high-quality single crystals of this compound is crucial for various applications, particularly in optics and as substrates for epitaxial growth of other materials. aip.orgcrystro.com Several melt-growth techniques have been developed to produce these crystals, with the Czochralski method being one of the most prominent.
Czochralski Method and Other Techniques
The Czochralski (CZ) method is a widely used technique for growing large single crystals of this compound. science24.comsamaterials.com The process involves melting the raw materials (MgO and Al₂O₃) in a crucible, typically made of iridium due to the high melting point of spinel (around 2130 °C). crystro.comscience24.com A seed crystal with a specific crystallographic orientation is then dipped into the melt and slowly pulled upwards while rotating. alineason.com As the seed is withdrawn, the melt solidifies onto it, replicating its crystal structure and forming a large, continuous single crystal boule. alineason.com One of the main advantages of the Czochralski method is its potential for relatively high growth rates. alineason.com
Other melt-growth techniques used for producing this compound single crystals include:
Verneuil Method (Flame Fusion): This was one of the earliest techniques for growing high-melting-point crystals. spiedigitallibrary.org It involves melting fine powder of the source material in an oxygen-hydrogen flame and allowing the molten droplets to fall onto a seed crystal, gradually building up a single crystal boule. spiedigitallibrary.orggoogle.com This method has been successfully used to grow large spinel single crystals within the compositional range of MgO:Al₂O₃ to MgO:3Al₂O₃. aip.org
Floating Zone (FZ) Method: This is a crucible-free technique, which minimizes contamination from the container. mdpi.com A narrow molten zone is created in a polycrystalline feed rod and is moved along the length of the rod. As the molten zone passes, it leaves behind a solidified single crystal. mdpi.com This method has been used to grow crystals of materials with similar spinel structures. gatech.edu
Bridgman Method: In this technique, a crucible containing the melt is slowly lowered through a temperature gradient. Solidification begins at the bottom of the crucible, which is often shaped to a point to encourage the formation of a single crystal nucleus. alineason.com
Kyropoulos Method: Similar to the Czochralski method, this technique involves a seed crystal being brought into contact with the melt. However, instead of being pulled upwards, the crystal grows downwards into the melt as the temperature is slowly decreased. alineason.com
The choice of growth method can depend on various factors, including the desired crystal size, purity, and the specific composition of the this compound. google.comgoogle.com
Growth Parameters and Crystal Quality
The quality of this compound single crystals is highly dependent on the precise control of various growth parameters. These parameters influence the structural perfection, chemical homogeneity, and ultimately, the performance of the final crystal.
For the Czochralski method , critical parameters include:
Pulling and Rotation Rates: The speed at which the crystal is pulled from the melt and the rate at which it is rotated affect the crystal's diameter, the shape of the solid-liquid interface, and the distribution of any dopants or impurities. alineason.comgoogle.com Typical pulling rates are in the range of 1-2 mm/h, with rotation speeds of 10-15 rpm. google.comfunctmaterials.org.ua
Temperature Gradients: Both axial and radial temperature gradients in the furnace must be carefully engineered to maintain a stable growth interface and prevent the formation of defects like dislocations and grain boundaries. alineason.com The high melting point of spinel makes thermal control particularly challenging, as it approaches the safe operating temperature of iridium crucibles. science24.comgoogle.com
Melt Composition and Atmosphere: The molar ratio of MgO to Al₂O₃ in the melt determines the stoichiometry of the resulting crystal. google.com The growth atmosphere, which can be an inert gas, oxygen, or a mixture, can also influence the crystal's properties. For instance, growing in a water vapor-saturated ambient can introduce hydroxyl ions into the crystal lattice. google.com
In the Verneuil method , the composition of the feed powder and the temperature profile of the flame are crucial. aip.orgfunctmaterials.org.ua Inhomogeneities in flame temperature can lead to preferential evaporation of MgO, resulting in compositional variations across the crystal. functmaterials.org.ua Post-growth annealing is often necessary to enhance mechanical stability and prevent cracking. aip.org
For the Floating Zone method , the stability of the molten zone is paramount. mdpi.com Growth rate has a significant impact on the structural and physical properties of the grown crystals. gatech.edu For example, in the growth of MgCr₂O₄ spinel, higher zoning rates (8-24 mm/h) produced crystals with properties more similar to stoichiometric powders. gatech.edu
The quality of the resulting crystals is assessed through various characterization techniques. X-ray diffraction is used to confirm the single-crystal nature and determine the lattice parameters. functmaterials.org.uaacs.org Optical methods like polariscopy can reveal internal stresses and defects. science24.com The chemical homogeneity and segregation of dopants or constituent elements can be analyzed using techniques like energy-dispersive X-ray spectroscopy (EDS) and X-ray fluorescence (XRF). escholarship.orgacs.org The presence of a central core with a different composition can sometimes be an issue, particularly in Czochralski-grown crystals, which can limit the area of the crystal with excellent structural quality. science24.comacs.org
Below is a table summarizing key parameters for different growth methods:
| Growth Method | Key Parameters | Typical Values/Conditions | Impact on Crystal Quality |
| Czochralski | Pulling Rate | 1-2 mm/h google.comfunctmaterials.org.ua | Affects diameter and defect formation |
| Rotation Rate | 10-15 rpm google.com | Influences interface shape and homogeneity | |
| Melt Temperature | ~2130 °C crystro.com | Critical for stable growth; close to crucible limits science24.com | |
| Atmosphere | Inert gas, O₂, or water vapor google.com | Can introduce ions into the lattice | |
| Verneuil | Feed Composition | MgO:nAl₂O₃ (n=1 to 3) aip.org | Determines crystal stoichiometry |
| Flame Temperature | ~2200 °C spiedigitallibrary.org | Inhomogeneities can cause compositional variation functmaterials.org.ua | |
| Post-growth Annealing | - | Enhances mechanical stability aip.org | |
| Floating Zone | Growth Rate | 8-24 mm/h (for MgCr₂O₄) gatech.edu | Affects stoichiometry and physical properties |
| Atmosphere | Purified Argon (for MgCr₂O₄) gatech.edu | Prevents unwanted reactions | |
| Feed Rod Density | High density preferred gatech.edu | Affects stability of the molten zone |
Theoretical and Computational Studies of Magnesium Aluminate
Atomistic Simulation of Defect Chemistry
Atomistic simulations are crucial for investigating the formation and behavior of point defects, such as vacancies, interstitials, and anti-site defects, which significantly influence the material's properties.
Empirical pair potential models offer a computationally efficient method to simulate the behavior of large numbers of atoms. jst.go.jp These models are based on classical mechanics and use parameterized functions to describe the interactions between ions. In the context of magnesium aluminate, these potentials are typically fitted to reproduce known physical properties like lattice constants and elastic moduli. jst.go.jp
While computationally less demanding, a known limitation of empirical potential simulations is that they can overestimate the formation energies of defects when compared to quantum mechanical methods. nih.govscispace.com However, they are valuable for predicting the relative stability and types of defects that are likely to form. nih.govlboro.ac.uk For instance, simulations using empirical potentials have successfully predicted that cation anti-site defects, where a magnesium ion occupies an aluminum site and vice-versa, are stable and have a low formation energy. scispace.com They have also been used to study more complex defects, such as split interstitials and vacancy clusters. nih.govscispace.com
Quantum mechanical approaches, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and bonding in materials. acs.org DFT calculations have been extensively used to investigate the structure and energetics of defects in this compound. nih.govlboro.ac.uk
Studies using DFT have shown that cation anti-site defects are indeed very stable with low formation energies. nih.govscispace.com DFT has also been employed to study other point defects like vacancies and interstitials. For example, isolated aluminum interstitials have been found to be energetically unfavorable. nih.govlboro.ac.uk A comparison between DFT and empirical potential results reveals that while empirical potentials may overestimate formation energies, they accurately predict the relative stability of different defect types. nih.govlboro.ac.uk
| Defect Type | Empirical Potential (eV) | DFT (eV) |
|---|---|---|
| Cation Anti-site Pair | ~1.04 - 1.34 | ~0.64 |
Modeling of Cation Distribution and Inversion
The distribution of Mg²⁺ and Al³⁺ cations between the tetrahedral and octahedral sites in the spinel structure is a critical parameter known as the degree of inversion. A "normal" spinel has Mg²⁺ on tetrahedral sites and Al³⁺ on octahedral sites, while an "inverse" spinel has Al³⁺ on tetrahedral sites and a mix of Mg²⁺ and Al³⁺ on octahedral sites. This compound typically exhibits a partially inverse structure.
Computational models are used to understand the factors influencing this cation distribution. Spectroscopic methods, in conjunction with theoretical models, can quantify the inversion parameter. researchgate.net Studies on non-stoichiometric spinels have shown that the defect chemistry is dominated by clusters formed from anti-site defects. researchgate.net The degree of structural disorder, or the inversion parameter, can be quantified using vibrational modes from infrared and Raman spectroscopy, which can then be correlated with theoretical models. researchgate.net
Prediction of Phase Stability and Thermodynamic Parameters
Computational techniques are instrumental in predicting the phase stability of this compound under various conditions of temperature, pressure, and composition. Both empirical and quantum mechanical methods can be used to calculate thermodynamic parameters that govern phase transformations. researchgate.net
Atomistic simulation techniques have been used to investigate the defect chemistry that accommodates non-stoichiometry. researchgate.netresearchgate.net For instance, the incorporation of excess Al₂O₃ is found to be a lower energy process than the solution of excess MgO. researchgate.netresearchgate.net In Al₂O₃-rich spinels, an increase in magnesium and aluminum cation vacancy concentrations is predicted. researchgate.net Conversely, excess MgO is accommodated by a combination of oxygen vacancies and magnesium interstitial defects. researchgate.netresearchgate.net
Simulation of Surface and Interface Interactions
The surfaces and interfaces of this compound play a crucial role in its applications, such as in catalysis and as a transparent ceramic. Atomistic simulations are employed to understand the structure and properties of these surfaces. Molecular dynamics simulations can be used to study the interaction of this compound surfaces with gases and liquids. For instance, understanding the interaction with water is essential for humidity sensing applications. researchgate.net Studies have shown that the nature and concentration of surface defects, which can be modeled computationally, significantly affect adsorption processes. mdpi.com
Transport Phenomena Modeling (e.g., Cation Diffusion)
The movement of ions, or diffusion, is a fundamental process in many applications of this compound, especially at high temperatures. Atomistic computer simulations are used to investigate the mechanisms of cation diffusion. lanl.govresearchgate.net
These simulations consider both vacancy-mediated and interstitial diffusion mechanisms. lanl.gov Studies have shown that Mg²⁺ ions are more mobile than Al³⁺ ions. lanl.govresearchgate.net The preferred mechanism for Al³⁺ diffusion is via a vacancy on the magnesium sublattice. lanl.gov The calculations involve determining the energy barriers for different diffusion pathways. lanl.gov Although the pre-exponential factors can vary, the activation energy barriers are the dominant factor in determining the diffusion rates. lanl.gov
| Diffusing Ion | Mechanism | Activation Energy (eV) |
|---|---|---|
| Mg²⁺ | Vacancy-mediated | Relatively Low |
| Al³⁺ | Vacancy-mediated (via Mg sublattice) | Higher than Mg²⁺ |
Investigation of Functional Capabilities and Advanced Material Systems
Adsorption and Catalytic Applications
Magnesium aluminate's utility in adsorption and catalysis is intrinsically linked to its surface chemistry and electronic properties.
Surface Defect Chemistry and Adsorption Site Energetics
The surface of this compound spinel is complex, and its adsorptive capabilities are heavily influenced by its defect structure. The composition of the spinel, particularly the ratio of magnesium oxide (MgO) to aluminum oxide (Al₂O₃), has a distinct effect on its surface interactions with substances like water vapor. mdpi.com Variations in composition and subsequent thermal treatments can modify the defect structure, which in turn alters the types and energetic diversity of adsorption sites on the material's surface. mdpi.comresearchgate.net
The primary defect structures in spinel are intrinsic defects (such as Frenkel, Schottky, and anti-site defects) and extrinsic defects arising from non-stoichiometry or impurities. mdpi.com Anti-site defects, where a Mg²⁺ cation occupies an Al³⁺ octahedral site or vice-versa, are particularly influential. mdpi.com These defects, along with the primary metal ions (Al³⁺ and Mg²⁺), act as the main adsorption sites for water molecules. mdpi.com Research has demonstrated that both non-stoichiometric compositions and intrinsic anti-site defects can promote water uptake. mdpi.comresearchgate.net By controlling the composition and thermal history, the defect structure can be tailored to create spinels specifically designed for desired water interaction and adsorption behaviors. mdpi.com
Photocatalytic Activity and Mechanisms
This compound is a wide-gap semiconductor material that has demonstrated potential in photocatalysis for the degradation of organic pollutants. rsc.orgresearchgate.net The mechanism of photocatalysis involves the generation of electron-hole pairs when the material is irradiated with light of sufficient energy. researchgate.netoiccpress.com These charge carriers can then migrate to the surface and produce reactive free radicals, which are responsible for the decomposition of pollutants. researchgate.netfrontiersin.org
The efficiency of this compound as a photocatalyst is influenced by several factors, including crystallinity, particle size, and the presence of surface functional groups. rsc.org In one study, MgAl₂O₄ nanoparticles synthesized via a gamma-ray irradiation-assisted method showed that samples calcined at 800 °C exhibited the highest photocatalytic activity for the degradation of methylene (B1212753) blue dye. rsc.org This enhanced activity was attributed to a combination of light absorption ability, band edge position, and the separation efficiency of the photogenerated carriers. rsc.org The presence of a small number of N-O and C-O functional groups on the surface of the nanoparticles was also found to improve photocatalytic performance. rsc.org
Further research has shown that MgAl₂O₄ can effectively degrade other pollutants. For the photocatalytic reduction of hexavalent chromium (Cr(VI)), MgAl₂O₄ nanoparticles demonstrated high efficiency, which was attributed to the strong reduction capability of the active free radicals generated. frontiersin.org The photocatalytic activity is strongly dependent on factors such as pH, catalyst concentration, and the initial pollutant concentration. frontiersin.org For Cr(VI) reduction, the optimal conditions were found to be a pH of 5, a catalyst content of 0.75 g/L, and an initial Cr(VI) concentration of 100 mg/L. frontiersin.org The presence of a MgAl₂O₄ spinel phase in a MgO-Al₂O₃ system can also play an important role in efficient charge separation, which decreases the recombination of electron-hole pairs and enhances photocatalytic activity. oiccpress.com
| Pollutant | Catalyst | Conditions | Result | Source |
|---|---|---|---|---|
| Methylene Blue | MgAl₂O₄ Nanoparticles | Calcined at 800 °C | Highest photocatalytic activity observed in the study. | rsc.org |
| Methylene Blue | MgAl₂O₄ Nanoparticles (alumina x=0.54) | UV light irradiation for 5 hours | 88.0% degradation. | oiccpress.com |
| Cr(VI) | MgAl₂O₄ Nanoparticles (oxalic acid chelated) | pH 5, 0.75 g/L catalyst, 100 mg/L Cr(VI) | High photocatalytic reduction capacity. | frontiersin.org |
High-Temperature Refractory Applications
This compound spinel is a well-established refractory material, highly valued for its performance in extreme temperature environments. plos.org
Thermal Stability and Corrosion Resistance Research
The compound possesses a unique combination of properties that make it suitable for various refractory applications. It has a very high melting point of 2135°C, a low coefficient of thermal expansion at elevated temperatures, high mechanical strength, chemical inertness, and excellent thermal shock resistance. plos.orgsciopen.comresearchgate.net These characteristics make MgAl₂O₄ suitable for use in demanding applications such as the lining of steel teeming ladles. researchgate.net
Research confirms the exceptional thermal stability of this compound. plos.org Its ability to withstand high temperatures up to 2000°C with low thermal conductivity makes it a prominent material for thermal insulation and refractory crucibles. plos.org Furthermore, this compound exhibits excellent corrosion resistance, particularly against basic slag, which is a significant advantage in metallurgical processes. researchgate.net Studies have investigated its interaction with various types of slag, including those containing sulphur. researchgate.net The formation of a spinel phase within magnesia-carbon (MgO-C) refractories has been shown to enhance resistance to slag penetration and melt corrosion. researchgate.net
Optical and Optoelectronic Material Systems Research
Due to its cubic crystal structure, this compound is isotropic, which lends it excellent optical properties, making it a material of great interest for transparent ceramics. sciopen.comacerp.ir
Transparency and Light Transmission Studies
Transparent polycrystalline this compound ceramics are sought after for high-performance optical components like infrared (IR) windows, domes, and lenses, as well as for transparent armor. sciopen.comacerp.ir The material demonstrates good optical transmittance across a wide wavelength range, from the near-ultraviolet to the mid-infrared. sciopen.com
The optical quality of transparent spinel is highly dependent on its microstructure, including factors like porosity, grain size, and chemical composition. jst.go.jpaip.orgaip.org Research has shown that achieving high transparency requires a fully dense ceramic with minimal light scattering sites. sciopen.comacerp.ir
The chemical composition, expressed as MgO·nAl₂O₃, significantly impacts optical properties. Stoichiometric spinel (n=1.0) can exhibit relatively poor transparency (around 20–40% transmission in the visible range) due to light scattering at microcracked grain boundaries. jst.go.jp In contrast, alumina-rich (Al₂O₃-rich) compositions (where n > 1) can achieve a much higher specular transmission of 40–60% in the same wavelength range. jst.go.jp
Recent advancements in material processing have led to even greater transparency. Spinel fabricated by spark plasma sintering has shown an in-line transmittance of approximately 55% at a mid-IR wavelength of 4.7 µm. acerp.ir Furthermore, 3D printing techniques have produced spinel with a maximum optical transmittance of 82% at a wavelength of 632.8 nm. aip.org Studies have also highlighted the superior optical transparency of nano-grained polycrystalline this compound spinel compared to its micro-grained counterpart, especially under high-pressure shock wave conditions. aip.orgresearchgate.net
| Spinel Type / Fabrication Method | Wavelength Range / Point | In-line / Specular Transmittance | Source |
|---|---|---|---|
| Stoichiometric (n=1.0) | Visible | ~20-40% | jst.go.jp |
| Al₂O₃-rich (n>1.0) | Visible | ~40-60% | jst.go.jp |
| Spark Plasma Sintered | 4.7 µm (Mid-IR) | ~55% | acerp.ir |
| 3D Printed (Laser-based) | 632.8 nm | Up to 82% | aip.org |
| Nano-grain (140 nm) | 900-1500 nm | Superior to micrometer-grain under shock pressure | aip.org |
Luminescence and Electronic Bandgap Engineering
This compound (MgAl₂O₄) spinel is a material of significant interest due to its notable luminescence properties and wide electronic bandgap, making it suitable for various optoelectronic and photonic applications. biointerfaceresearch.comnanorh.com
The luminescence in MgAl₂O₄ is often associated with crystalline defects, such as anionic and cationic vacancies, antisite defects, and interstitials. biointerfaceresearch.combohrium.com These defects create various energy states within the bandgap, leading to multicolored emissions under ultraviolet (UV) excitation. biointerfaceresearch.combohrium.com For instance, fluorescence spectra can exhibit emissions at 209 nm and 250 nm. biointerfaceresearch.com A prominent emission peak around 440 nm is attributed to the charge transition between aluminum ions (Al³⁺) and their surrounding oxygen ions (O²⁻). biointerfaceresearch.com Furthermore, thermochemically reduced single crystals of MgAl₂O₄ can produce a luminescence band with a peak at 2.69 eV when excited by UV light below room temperature. aps.org Doping with manganese (Mn) ions can also induce luminescence, with Mn⁴⁺ ions substituting for Al³⁺ ions in octahedral sites, resulting in red emission. mdpi.com The intensity and characteristics of this luminescence can be influenced by the synthesis conditions and the ratio of magnesium to aluminum. mdpi.com
The electronic bandgap of this compound is a critical parameter for its application in semiconductor and optoelectronic devices. biointerfaceresearch.com The reported experimental value for the bandgap of MgAl₂O₄ is approximately 7.8 eV. researchgate.net However, the measured optical bandgap energy can vary depending on the stoichiometry and synthesis method. For example, nanoparticles synthesized via a wet chemical route have shown bandgap values ranging from 5.14 eV to 5.30 eV as the molar ratio of Mg/Al changes. biointerfaceresearch.com Another study reported a bandgap of 4.02 eV for MgAl₂O₄ synthesized using a Mg-Al alloy. acs.org
Bandgap engineering, the practice of modifying the bandgap of a material, can be achieved in this compound through several methods. One common approach is doping. For instance, doping with sodium (Na) has been shown to decrease the bandgap energy. irjet.net Conversely, co-doping aluminum zinc oxide (AZO) with magnesium has been demonstrated to effectively increase the bandgap energy. mdpi.com The stoichiometry of the compound also plays a crucial role; non-stoichiometric compositions can introduce defect states that alter the electronic structure and, consequently, the bandgap. biointerfaceresearch.combohrium.com By controlling the Mg/Al molar ratio, it is possible to tune the bandgap. biointerfaceresearch.com Theoretical calculations suggest that by substituting the group III cation (Al) with others like Gallium (Ga) or Indium (In), the bandgap of spinel-structured MgB₂O₄ (where B = Al, Ga, In) alloys can be tuned from approximately 7.8 eV down to 3.6 eV. researchgate.net
Below is a data table summarizing the effect of Mg/Al molar ratio on the properties of this compound spinel nanoparticles.
| Mg/Al Molar Ratio | Crystallite Size (nm) | Crystallinity (%) | Bandgap (eV) |
| 1:2 | 33.01 | 67.85 | 5.14 |
| 1:1 | 28.70 | 54.66 | 5.20 |
| 2:1 | 28.41 | 42.11 | 5.30 |
| Data derived from a study on this compound spinel nanoparticles. biointerfaceresearch.com |
Ceramic Matrix Composites and High-Performance Ceramics
This compound spinel is a key component in the development of advanced ceramic matrix composites (CMCs) and high-performance ceramics due to its exceptional combination of properties. timabmagnesium.complos.orgnih.gov These materials are sought after for applications demanding high thermal stability, mechanical strength, and chemical inertness, particularly at elevated temperatures. timabmagnesium.comcore.ac.uk CMCs made with this compound are valuable in industries such as automotive, aerospace for ballistic applications, and as refractory materials. ohiolink.edu
The integration of this compound into ceramic composites can be achieved through various methods, including reactive metal penetration of ceramic precursors and the incorporation of hard ceramic particulates like titanium carbide (TiC) via self-propagating high-temperature synthesis (SHS). ohiolink.edulongdom.org These processes aim to create dense, robust materials with tailored properties. longdom.org For instance, interpenetrating phase composites of MgAl₂O₄ and aluminum exhibit impressive mechanical and thermal properties. ohiolink.edu Furthermore, the development of thermoplastic nanocomposites containing MgAl₂O₄ allows for the use of high-throughput manufacturing techniques like polymer injection molding to produce complex, micro-structured transparent ceramic components. nih.gov
Role of this compound in Advanced Ceramics
One of the primary roles of MgAl₂O₄ is as a matrix material . americanelements.com It provides a stable and robust framework for reinforcement phases. For example, it is used as the matrix in composites reinforced with ceramic particulates to create materials for grinding applications. longdom.org
This compound also functions as a reinforcement phase itself. When added to other ceramic matrices, such as alumina (B75360) or magnesia, it improves properties like thermal shock resistance. core.ac.uknitrkl.ac.in This improvement is partly due to the development of internal microcracks that can arrest the propagation of larger cracks. core.ac.uk Alumina-spinel compositions are noted for their excellent sintering and mechanical properties. researchgate.net
As a coating , this compound can be applied to other materials to enhance their performance. Its properties make it suitable for protective coatings in high-temperature and corrosive environments.
Furthermore, MgAl₂O₄ is used as an additive in ceramic formulations. In porcelain production, the addition of magnesium-containing compounds can lower the firing temperature and improve mechanical properties. timabmagnesium.com In refractory applications, such as bricks for cement kilns, spinel is often formed in-situ from magnesium oxide and aluminum oxide, leading to enhanced performance. timabmagnesium.comnitrkl.ac.in The volume expansion of about 8% that occurs during the formation of MgAl₂O₄ from its constituent oxides is a significant factor in processing, often necessitating a two-stage firing process to achieve dense ceramic bodies. sci-hub.se
The properties that make this compound a valuable component in advanced ceramics include:
High melting point: 2135 °C. core.ac.uksigmaaldrich.com
Excellent thermal shock resistance . timabmagnesium.comnitrkl.ac.in
High mechanical strength at both ambient and elevated temperatures . timabmagnesium.comcore.ac.uk
Good chemical inertness in both acidic and basic environments . timabmagnesium.comcore.ac.uk
Low thermal expansion coefficient . plos.orgcore.ac.uk
Humidity Sensing and Adsorption Properties
This compound (MgAl₂O₄) has demonstrated significant potential for applications in humidity sensing and as an adsorbent material. nanorh.commdpi.comaip.org Its utility in these areas is closely linked to its surface properties and defect structure, which influence its interaction with water vapor. mdpi.comnih.gov
The humidity sensing capability of MgAl₂O₄ arises from changes in its electrical properties upon the adsorption of water molecules. nitrkl.ac.inaip.org The porous nature and high surface area of nanocrystalline this compound make it sensitive to changes in ambient humidity. nanorh.complos.org Research has shown that the composition of the spinel, particularly its stoichiometry, has a distinct effect on its interaction with water vapor. mdpi.comnih.govresearchgate.net
The defect structure of this compound plays a crucial role in its adsorption properties. mdpi.comnih.gov Non-stoichiometry, such as an excess of Al₂O₃, can lead to the formation of cation vacancies to maintain charge neutrality. mdpi.com These surface vacancies can act as adsorption sites. Similarly, intrinsic anti-site defects have also been shown to promote water uptake. mdpi.comnih.gov Thermal treatments can be used to modify and control the defect structure, thereby tailoring the material for specific water interaction applications. mdpi.comnih.gov Composites of Mg-Al mixed oxides with materials like SBA-15 have shown extraordinarily high water adsorption capacities, retaining up to 14.5 mmol of H₂O per gram of the composite, which is attributed to the high surface area and improved water affinity of the nanocasted oxide surface. beilstein-journals.org
The table below presents data on the water adsorption for different spinel compositions, highlighting the effect of surface treatment.
| Al₂O₃ to MgO Ratio (n) | Surface Treatment | Water Uptake (molecules/nm²) |
| 0.95 | Clean (CL) | ~5.0 |
| 0.95 | Reduced (RD) | ~5.5 |
| 1.07 | Clean (CL) | ~4.5 |
| 1.07 | Reduced (RD) | ~4.0 |
| 1.15 | Clean (CL) | ~4.0 |
| 1.15 | Reduced (RD) | ~4.8 |
| 2.45 | Clean (CL) | ~3.0 |
| 2.45 | Reduced (RD) | ~3.5 |
| Data adapted from a study on the effect of structure and composition of non-stoichiometry this compound spinel on water adsorption. mdpi.com |
Q & A
Q. What are the common synthesis methods for magnesium aluminate spinel, and how do they influence material properties?
this compound spinel is synthesized via methods including sol-gel, co-precipitation, combustion, hydrothermal, and gelatin-based routes. Each method impacts crystallinity, particle size, and morphology:
- Sol-gel synthesis produces nanoparticles with high surface area, ideal for catalytic applications .
- Gelatin method (using nitrates as precursors) yields single-phase materials with crystallite sizes of 12.4–55.5 nm, where higher calcination temperatures (e.g., 1100°C) enhance crystallinity to ~90% .
- Combustion synthesis offers rapid, energy-efficient processing but may require post-synthesis annealing to improve phase purity .
Q. How do calcination parameters affect the structural properties of this compound spinel?
Calcination temperature and duration directly influence crystallite growth and phase purity. For example:
- At 700°C , incomplete spinel formation occurs, resulting in low crystallinity (~39%).
- At 1100°C , prolonged calcination (4 hours) promotes particle coalescence and reduces lattice defects, achieving >90% crystallinity .
- Additives like LiF or TiO₂ can lower sintering temperatures by 200–300°C, enabling single-step densification .
Advanced Research Questions
Q. How can researchers reconcile contradictions between single-step and two-stage sintering processes for dense MgAl₂O₄ ceramics?
- Two-stage sintering (e.g., pre-firing at 1600°C followed by HIP) mitigates ~8% volume expansion during phase formation, ensuring high density (>99% theoretical) .
- Single-step methods using nano-powders or additives (e.g., Y₂O₃) achieve comparable density by suppressing grain boundary migration, as demonstrated in recent studies .
Methodological Insight: Optimize precursor particle size and doping to balance cost and performance .
Q. What role does cation aggregation play in this compound electrolytes for rechargeable batteries?
In Mg-ion batteries, cationic species like [Mg₂Cl₃·6THF]⁺ and [Mg₃(μ₃-Cl)₂(μ₂-Cl)₃]⁺ influence electrolyte stability and Mg deposition efficiency:
- Mononuclear [MgCl]⁺ enhances ion mobility but reduces oxidative stability.
- Trinuclear aggregates improve Coulombic efficiency (e.g., 95% retention over 100 cycles) by stabilizing the electrolyte-electrode interface .
Data Table: Electrochemical Performance of MgAl₂O₄ vs. Graphite
| Current Density (A/g) | MgAl₂O₄ Capacitance (F/g) | Graphite Capacitance (F/g) |
|---|---|---|
| 1 | 115.06 | 14.53 |
| 10 | 40.07 | 30.17 |
| Source: |
Q. How can transparency in MgAl₂O₄ ceramics be optimized for optical applications?
Transparent spinel requires:
- High-purity precursors (e.g., >99.99% Al₂O₃/MgO) to minimize light-scattering impurities .
- Hot isostatic pressing (HIP) at 1900°C under 200 MPa argon to eliminate residual porosity .
- Stoichiometric control : Mg-rich compositions (MgO:Al₂O₃ = 1.05:1) reduce secondary phases, enhancing transmittance to >80% in the IR spectrum .
Q. What mechanisms govern cation mobility in MgAl₂O₄ at high temperatures?
At 1000°C, Mg²⁺ ions migrate under electric fields, forming MgO layers at cathodes. Ionic transference numbers reach ~0.5, critical for applications in solid oxide fuel cells (SOFCs) .
Q. How does this compound perform in CO₂ capture applications?
MgAl₂O₄ exhibits moderate CO₂ adsorption (~1.2 mmol/g at 400°C) but can be enhanced via alkali promotion (e.g., K-doped variants achieve ~2.5 mmol/g) .
Q. What experimental designs address challenges in synthesizing MgAl₂O₄ for LNCM cathode calcination?
Q. How do characterization techniques validate spinel formation and quality?
- XRD : Confirms cubic phase (Fd-3m space group) and quantifies crystallinity .
- SEM/TEM : Reveals agglomerate morphology and grain boundaries .
- ESI-MS : Identifies cationic species in electrolytes .
Q. Why do contradictory findings arise in spinel synthesis, and how can they be resolved?
Discrepancies stem from precursor reactivity, sintering atmosphere, and doping. For example:
- Nano-powders reduce sintering temperatures but require strict stoichiometric control to avoid Al-rich secondary phases .
- Additives like TiO₂ improve densification but may alter thermal expansion coefficients .
Recommendation: Standardize synthesis protocols and cross-validate with multiple characterization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
